Product packaging for 12-Acetoxystearic acid(Cat. No.:CAS No. 1069-92-7)

12-Acetoxystearic acid

Cat. No.: B089821
CAS No.: 1069-92-7
M. Wt: 342.5 g/mol
InChI Key: KWUXACZIGUKKOV-UHFFFAOYSA-N
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Description

12-Acetoxystearic Acid, with the molecular formula C20H38O4 and a molecular weight of 342.5 g/mol, is a fatty acid derivative researched for its unique properties and applications . This compound, also known as 12-(Acetyloxy)octadecanoic acid, is characterized by a stearic acid backbone with an acetoxy functional group at the 12th carbon position (CAS 1069-92-7) . It is closely related to 12-hydroxystearic acid, a versatile oleochemical known for its surfactant, emollient, and thickening properties, which is derived from vegetable-based sources like castor oil . In a research context, this compound is of significant interest for the development and testing of advanced materials. Its structural similarity to hydroxystearic acid suggests potential utility as a thickening agent and stabilizer in lubricants, greases, and polymers . Researchers also explore its role as a chemical intermediate in synthesizing other specialty compounds for applications in pharmaceuticals, cosmetics, and industrial coatings . The acetoxy group enhances its lipophilicity and can alter its reactivity compared to the hydroxylated analogue, making it a valuable subject for structure-activity relationship (SAR) studies in organic and polymer chemistry. The compound is typically a solid at room temperature and should be stored in a cool, dry, and well-ventilated place to maintain stability. This product is provided "For Research Use Only." It is strictly for laboratory research or further chemical synthesis and is not intended for diagnostic, therapeutic, or any personal use. It must not be administered to humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B089821 12-Acetoxystearic acid CAS No. 1069-92-7

Properties

IUPAC Name

12-acetyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXACZIGUKKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276069
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-92-7
Record name 12-Acetoxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-ACETOXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxystearic acid, also known as 12-(acetyloxy)octadecanoic acid, is a derivative of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring an acetoxy group on the 12th carbon, imparts unique physicochemical characteristics that are of interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material sciences. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available for the related compound 12-hydroxystearic acid, specific experimental values for the melting and boiling points of this compound are not readily found in the cited literature. The provided data for this compound is largely based on computational predictions.

Table 1: General and Calculated Physicochemical Properties of this compound
PropertyValueSource
Chemical Name This compound[1]
Synonyms 12-acetyloxyoctadecanoic Acid, 12-Hydroxystearic acid acetate[1]
CAS Number 1069-92-7[1]
Molecular Formula C₂₀H₃₈O₄[1]
Molecular Weight 342.519 g/mol [1]
PSA (Polar Surface Area) 63.60 Ų[1]
LogP 5.87410[1]
XLogP3 6.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 18[1]
Exact Mass 342.27700969 u[1]
Heavy Atom Count 24[1]
Complexity 315[1]
Table 2: Experimental Physicochemical Properties of the Related Compound 12-Hydroxystearic Acid
PropertyValueSource
Melting Point 82 °C[2]
Solubility Soluble in alcohol, ether, chloroform; insoluble in water.[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of fatty acids like this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid fatty acids.

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance is observed to melt is recorded as the melting point. For fats and waxes, this is often observed as the point where the substance becomes completely clear or begins to rise in the capillary tube.[3]

Apparatus:

  • Melting point apparatus with a heating block and thermometer or a digital temperature sensor.

  • Capillary tubes (thin-walled glass, sealed at one end).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[3]

  • Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[3]

  • Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation: Heat the block at a slow, controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]

  • Melting Point Determination: Observe the sample closely. The melting point is the temperature at which the last solid particle melts. For fatty acids, the "slip point," where the fat column begins to rise in the tube, can also be recorded.[3][4] Record the temperature range from the beginning of melting to the complete liquefaction.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Principle: The solubility of a compound is determined by its ability to form a homogeneous solution with a solvent. For fatty acids, solubility is largely dictated by the polarity of the solvent and the length of the hydrocarbon chain.[5]

Apparatus:

  • Test tubes with stoppers.

  • Vortex mixer.

  • Analytical balance.

  • Pipettes.

  • A range of solvents with varying polarities (e.g., water, ethanol, chloroform, hexane).

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.

    • Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.[6]

    • Stopper the tubes and vortex them vigorously for a set period (e.g., 1-2 minutes).[6]

    • Allow the tubes to stand and observe for the formation of a clear, homogeneous solution (soluble), a cloudy suspension (partially soluble), or the presence of undissolved solid (insoluble).[6]

  • Semi-Quantitative Assessment (Gravimetric Method):

    • Prepare saturated solutions of this compound in the desired solvents by adding an excess of the acid to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

    • Weigh the container with the residue. The difference in weight will give the amount of this compound dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in g/100 mL).[7]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of related hydroxystearic acids provide valuable insights.

Research on hydroxystearic acid regioisomers has demonstrated that the position of the hydroxyl group along the fatty acid chain can significantly influence their biological effects, such as antiproliferative activity against various human cancer cell lines.[8] For instance, 5-, 7-, and 9-hydroxystearic acids have shown growth inhibitory effects.[8] Although this compound possesses an acetoxy group instead of a hydroxyl group, it is plausible that it could be hydrolyzed in vivo to 12-hydroxystearic acid, which may then exert biological effects.

Furthermore, metabolites of other fatty acids, such as 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and its metabolite 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE), have been shown to be involved in neuronal signaling, specifically in the histamine response in Aplysia neurons.[9] This suggests that oxidized and modified fatty acids can act as signaling molecules.

The involvement of fatty acids in regulated cell death pathways, such as ferroptosis, is an active area of research.[10] Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation.[10] Natural bioactive compounds that can modulate lipid metabolism and oxidative stress are being investigated for their potential to regulate ferroptosis.[10] The role of this compound in such pathways remains to be elucidated.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a fatty acid like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting sample This compound Sample purify Purification & Drying sample->purify melting_point Melting Point (Capillary Method) purify->melting_point Solid Sample solubility Solubility (Qualitative & Gravimetric) purify->solubility Solid Sample spectroscopy Spectroscopic Analysis (e.g., NMR, IR) purify->spectroscopy Solid Sample chromatography Chromatographic Analysis (e.g., GC-MS) purify->chromatography Prepared Sample data_analysis Data Compilation & Analysis melting_point->data_analysis solubility->data_analysis spectroscopy->data_analysis chromatography->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for physicochemical property determination.

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

12-Acetoxystearic Acid: A Technical Guide to Potential Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Acetoxystearic acid, a derivative of the naturally occurring 12-hydroxystearic acid (12-HSA), presents a compelling yet underexplored molecule in the landscape of therapeutic research. While direct studies on its pharmacological effects are limited, the well-documented biological activities of its parent compound and other structurally related fatty acids provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the available information on related compounds to build a case for the potential applications of this compound in areas such as anti-inflammatory and anti-cancer research. It outlines putative mechanisms of action, proposes experimental protocols for its synthesis and biological evaluation, and identifies key signaling pathways that may be modulated by this compound. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

Fatty acids and their derivatives are increasingly recognized for their diverse roles in cellular signaling and as potential modulators of disease processes. 12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived from castor oil, has established applications in various industries and has been shown to possess biological activities, including the induction of antimicrobial peptides in skin keratinocytes. The acetylation of the hydroxyl group to form this compound may alter its physicochemical properties, potentially enhancing its bioavailability or modifying its interaction with biological targets, making it an interesting candidate for drug development, possibly as a prodrug of 12-HSA.

This guide explores the potential therapeutic applications of this compound by examining the activities of structurally similar compounds. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, with a proposed mechanism of action involving the modulation of key inflammatory and cell proliferation signaling pathways.

Potential Therapeutic Applications and Rationale

Based on the known biological activities of related fatty acids, two primary areas of investigation for this compound are proposed:

  • Anti-Inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Stearic acid and other fatty acids have been shown to exert anti-inflammatory effects by modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways. It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory properties.

  • Anti-Cancer Activity: Various fatty acid derivatives have demonstrated cytotoxic and anti-proliferative effects on cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell survival pathways. The structural similarity of this compound to these compounds suggests it may also possess anti-neoplastic properties.

Quantitative Data from Related Compounds

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from related fatty acid derivatives that inhibit key enzymes in inflammatory pathways, such as lipoxygenases (LOX) and cyclooxygenases (COX), provide a basis for estimating potential efficacy. The following table summarizes relevant data from the literature for such compounds.

CompoundTarget EnzymeIC50 (µM)Cell Line/SystemReference
Linoleyl hydroxamic acid15-LOX0.02Rabbit reticulocyte[1]
Linoleyl hydroxamic acid12-LOX0.6Porcine leukocyte[1]
Linoleyl hydroxamic acid5-LOX7Human recombinant[1]
Linoleyl hydroxamic acidCOX-1/COX-260Ovine[1]
Oleoyl-CoAh15-LOX-20.62Human endothelial[2]
Palmitoleoyl-CoAh5-LOX2.0Human[2]
Stearoyl-CoAh15-LOX-14.2Human reticulocyte[2]
Oleoyl-CoAh12-LOX32Human platelet[2]

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, the following experimental workflow is proposed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Proposed) synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) purification->anti_inflammatory signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) cytotoxicity->signaling enzyme_inhibition Enzyme Inhibition Assays (LOX, COX) anti_inflammatory->enzyme_inhibition anti_inflammatory->signaling animal_model Animal Models of Inflammation or Cancer signaling->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy

Figure 1: Proposed experimental workflow for the evaluation of this compound.

Synthesis of this compound

A standard esterification procedure can be employed for the synthesis of this compound from 12-hydroxystearic acid.

Materials:

  • 12-Hydroxystearic acid

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 12-hydroxystearic acid in a mixture of pyridine and dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

In Vitro Anti-Cancer Assay: MTT Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Putative Signaling Pathways

Based on the activities of related fatty acids, this compound is postulated to modulate the following key signaling pathways:

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription ASA 12-Acetoxystearic Acid ASA->IKK inhibits?

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. This compound may exert anti-cancer effects by modulating MAPK signaling.

mapk_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates Proliferation Cell Proliferation & Survival ASA 12-Acetoxystearic Acid ASA->Raf inhibits?

Figure 3: Proposed modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the information available for its parent compound and other related fatty acids provides a solid foundation for future research. The proposed anti-inflammatory and anti-cancer activities, potentially mediated through the NF-κB and MAPK signaling pathways, warrant thorough investigation. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this promising yet understudied molecule. Future studies should focus on generating robust in vitro and in vivo data to validate these hypotheses and to elucidate the precise molecular mechanisms of action of this compound. Such research could pave the way for the development of novel therapeutics for a range of inflammatory diseases and cancers.

References

The Solubility Profile of 12-Acetoxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 12-Acetoxystearic acid in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document also presents relevant data for the structurally similar compound, stearic acid, as a surrogate for estimation purposes. Furthermore, it details common experimental protocols for solubility determination and outlines the synthesis pathway for this compound.

Introduction to this compound

This compound, also known as 12-hydroxyoctadecanoic acid acetate, is a derivative of stearic acid, a saturated fatty acid. The introduction of an acetoxy group at the 12th position alters its physicochemical properties, including its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for a wide range of applications, from formulation development in the pharmaceutical and cosmetic industries to its use as a reagent in chemical synthesis.

Solubility Data

Surrogate Data: Solubility of Stearic Acid

As a reference, the solubility of stearic acid, the parent compound of this compound, has been extensively studied. This data can provide a baseline for estimating the behavior of its acetylated derivative, keeping in mind that the acetoxy group will influence the overall polarity and hydrogen bonding capacity of the molecule. The solubility of stearic acid generally increases with temperature and varies significantly with the polarity of the solvent.

Below is a summary of the solubility of stearic acid in several common laboratory solvents, measured gravimetrically at various temperatures.[2][3][4]

SolventTemperature (K)Solubility ( g/100g solvent)
Methanol 3012.35
3032.65
3083.55
3114.25
3134.85
Ethanol 3014.65
3035.35
3087.25
3118.65
31310.05
Acetone 3013.95
3034.55
3086.15
3117.35
3138.55
Ethyl Acetate 3017.85
3039.05
30812.05
31114.25
31316.45

Note: This data is for stearic acid and should be used as an estimation tool for this compound with caution.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of a solid compound like this compound in a liquid solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

Isothermal Gravimetric Method

This is a classical and straightforward method for determining equilibrium solubility.

Methodology:

  • An excess amount of the solid solute (this compound) is added to a known volume or weight of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature using a magnetic stirrer or a shaker bath until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[5]

  • Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

  • A known volume of the supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

  • The withdrawn sample is transferred to a pre-weighed container.

  • The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven).

  • The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

  • The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.

Synthetic Method with Laser Monitoring

This method is particularly useful for determining the temperature-dependent solubility and involves observing the dissolution of a solid in a solvent as the temperature is changed.

Methodology:

  • A precise amount of the solute and solvent are added to a sample cell.

  • The cell is placed in a temperature-controlled chamber.

  • The mixture is stirred continuously while the temperature is slowly increased.

  • A laser beam is passed through the sample, and the light transmission is monitored by a detector.

  • The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

  • By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.[6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations or in complex mixtures.

Methodology:

  • A saturated solution is prepared using the isothermal equilibrium method described above.

  • After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[5]

  • The clear supernatant is then diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis, Refractive Index).

  • The concentration of the solute is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of the pure compound.

  • The original solubility is then calculated by taking the dilution factor into account.

Synthesis of this compound

This compound is typically synthesized from its precursor, 12-Hydroxystearic acid, through an esterification reaction with acetic anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 12-Hydroxystearic Acid Reaction Esterification Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product1 This compound Reaction->Product1 Product2 Acetic Acid (by-product) Reaction->Product2

Caption: Synthesis of this compound.

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent, incorporating key steps from the protocols described above.

Solubility_Workflow A Sample Preparation (Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Centrifugation / Filtration) B->C D Analysis of Supernatant C->D E Gravimetric Analysis (Solvent Evaporation) D->E F Chromatographic Analysis (e.g., HPLC) D->F G Calculation of Solubility E->G F->G

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 12-Acetoxystearic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information on its parent compound, 12-Hydroxystearic acid (12-HSA), and general principles of thermal analysis for fatty acid esters. This approach provides a foundational understanding and a framework for the experimental determination of the thermal properties of this compound.

Introduction to this compound

This compound is the acetylated derivative of 12-Hydroxystearic acid, a saturated C18 fatty acid. The addition of the acetyl group at the C-12 hydroxyl position alters the molecule's polarity, steric profile, and potential for intermolecular interactions, which in turn are expected to influence its thermal properties. Understanding the thermal stability and decomposition temperature is critical for applications in drug formulation, polymer science, and as a specialty chemical where thermal processing is involved.

Thermal Properties of the Parent Compound: 12-Hydroxystearic Acid

Table 1: Thermal Properties of 12-Hydroxystearic Acid

PropertyValueAnalytical Method
Melting Point72 - 77 °CNot specified
Boiling Point> 300 °CNot specified

Note: The data presented is for 12-Hydroxystearic acid. Acetylation is expected to alter these values. Generally, the addition of an acetyl group may lead to a slight decrease in the melting point due to the disruption of the hydrogen-bonding network present in 12-HSA. The effect on the decomposition temperature is less predictable without experimental data but is a critical parameter to determine for safe handling and processing.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to investigate the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is a key parameter and is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss. The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization temperature, and other thermal transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-7 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used with a typical flow rate of 20-50 mL/min.

    • Thermal Program: A common program involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to observe crystallization, and a second heating ramp to analyze the thermal behavior of the recrystallized material. A typical heating/cooling rate is 10 °C/min.

    • Temperature Range: The temperature range should encompass the expected melting and crystallization events. For an initial run, a range from ambient to a temperature below the expected decomposition temperature (as determined by TGA) is advisable.

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (melting) and exothermic events (crystallization) are observed as peaks. The peak temperature and the onset temperature of the melt are important parameters.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a conceptual representation of the thermal decomposition process.

Thermal_Stability_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting Sample This compound Sample Purity Purity Analysis (e.g., NMR, HPLC) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Decomp_Temp Determine Decomposition Temperature (Tonset, Td5%) TGA->Decomp_Temp Melt_Point Determine Melting Point DSC->Melt_Point Report Generate Technical Report Decomp_Temp->Report Melt_Point->Report

Caption: Workflow for Thermal Stability Assessment of this compound.

Decomposition_Pathway cluster_0 Initial State cluster_1 Decomposition Process cluster_2 Final Products ASA This compound Solid/Liquid State Heat Thermal Energy Input Intermediates Decomposition Intermediates Volatile Fragments Heat->Intermediates Initiation Gases Gaseous Products (e.g., CO2, H2O, Acetic Acid) Intermediates->Gases Propagation Residue Char/Residue Intermediates->Residue Termination

Caption: Conceptual Pathway of Thermal Decomposition.

Conclusion

While direct experimental data on the thermal stability and decomposition temperature of this compound is currently unavailable, this guide provides a robust framework for its determination. By leveraging data from the parent compound, 12-Hydroxystearic acid, and employing standardized thermal analysis techniques such as TGA and DSC, researchers can accurately characterize this material. The provided experimental protocols and workflows serve as a practical starting point for these investigations, which are essential for the safe and effective application of this compound in research and development.

Spectroscopic data (NMR, IR, Mass Spec) for 12-Acetoxystearic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 12-Acetoxystearic acid, a derivative of stearic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural components and comparison with related molecules. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~4.90Multiplet1HMethine proton at C-12 (-CH-OAc)
~2.35Triplet2HMethylene protons alpha to carboxyl group (-CH₂-COOH)
~2.05Singlet3HAcetyl methyl protons (-O-C(O)-CH₃)
~1.63Multiplet2HMethylene protons beta to carboxyl group
~1.25Multiplet24HMethylene protons of the long alkyl chain
~0.88Triplet3HTerminal methyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~179Carboxylic acid carbon (-COOH)
~171Acetyl carbonyl carbon (-O-C(O)-CH₃)
~74Methine carbon at C-12 (-CH-OAc)
~34Methylene carbon alpha to carboxyl group
~22-32Methylene carbons of the long alkyl chain
~21Acetyl methyl carbon (-O-C(O)-CH₃)
~14Terminal methyl carbon (-CH₃)
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch of carboxylic acid (hydrogen-bonded)
2920, 2850StrongC-H stretch of alkyl chain
1735StrongC=O stretch of ester
1710StrongC=O stretch of carboxylic acid
1465MediumC-H bend of methylene groups
1240StrongC-O stretch of ester
940Medium, BroadO-H bend of carboxylic acid dimer
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zInterpretation
342[M]⁺, Molecular ion
283[M - OAc]⁺, Loss of acetoxy group
282[M - AcOH]⁺, Loss of acetic acid
VariousFragmentation of the alkyl chain

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain fatty acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[1] The use of deuterated solvents is crucial for field frequency lock and to avoid large solvent signals that can obscure sample peaks.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of a carboxylic acid and an ester.[3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid must first be derivatized, typically to its methyl ester (FAME), to increase volatility.[6][7][8] This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol and an acid catalyst. The derivatized sample is then injected into the GC.

  • Instrumentation: A GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

  • GC Separation:

    • Use helium as the carrier gas.

    • Employ a suitable temperature program to separate the analyte from any impurities. An example program could be: initial temperature of 120°C, ramp to 240°C at 3°C/min, and hold for 5-10 minutes.[6]

  • MS Analysis:

    • The separated compound is ionized, commonly using Electron Ionization (EI) at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-650) to detect the molecular ion and fragment ions.[6]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_results Final Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Derivatize to FAME Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analyze_NMR Process & Assign NMR Spectra NMR->Analyze_NMR Analyze_IR Identify Functional Group Bands IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation GCMS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Acetylation of 12-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and relevant data for the acetylation of 12-hydroxystearic acid (12-HSA). The content is tailored for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed insights into the synthesis of 12-acetoxystearic acid.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.[1][2][3] Its unique bifunctional nature, possessing both a carboxylic acid group and a secondary hydroxyl group at the C12 position, makes it a versatile molecule in various industrial applications, including the manufacturing of lubricants, cosmetics, and polymers.[1][2][4] Acetylation of the hydroxyl group on 12-HSA yields this compound, a modification that alters its chemical properties, such as polarity, solubility, and reactivity, opening avenues for its use as a chemical intermediate and bioactive molecule.[5] Understanding the mechanism and methodology of this transformation is crucial for its efficient synthesis and application.

Mechanism of 12-Hydroxystearic Acid Acetylation

The acetylation of 12-HSA is a classic esterification reaction where the hydroxyl group (-OH) at the 12th carbon position acts as a nucleophile, attacking an electrophilic acetyl source. The most common acetylating agents for this purpose are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl).[1][5][6]

2.1. Acid-Catalyzed Mechanism

In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), the reaction proceeds through the protonation of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 12-HSA.

  • Step 1: Protonation of the Acetylating Agent. The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating the molecule.

  • Step 2: Nucleophilic Attack. The lone pair of electrons on the oxygen of the C12 hydroxyl group of 12-HSA attacks one of the carbonyl carbons of the activated acetic anhydride.

  • Step 3: Tetrahedral Intermediate Formation. A tetrahedral intermediate is formed.

  • Step 4: Deprotonation and Elimination. The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.

References

The Versatile Potential of 12-Acetoxystearic Acid Derivatives in Industrial Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and diverse industrial uses of 12-acetoxystearic acid (12-ASA) derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Derived from the readily available and renewable 12-hydroxystearic acid (12-HSA), a castor oil derivative, this compound and its subsequent derivatives are emerging as a versatile class of bio-based chemicals with significant potential across a range of industrial sectors. Their unique molecular structure, featuring a long aliphatic chain with a mid-chain acetoxy group, imparts a desirable combination of properties, including lubricity, plasticization, and potential biocompatibility. This guide provides a detailed overview of the synthesis, characterization, and application of these promising compounds, supported by experimental data and procedural insights.

Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of these compounds is the acetylation of 12-hydroxystearic acid. A general and efficient method for this transformation is the Fischer esterification, which involves the reaction of 12-HSA with an acetylating agent in the presence of an acid catalyst.

General Experimental Protocol: Acetylation of 12-Hydroxystearic Acid

A typical laboratory-scale synthesis involves dissolving 12-hydroxystearic acid in a suitable solvent, followed by the addition of an acetylating agent, such as acetic anhydride or acetyl chloride, and a catalytic amount of a strong acid like sulfuric acid. The reaction mixture is then heated to facilitate the esterification process. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic ester carbonyl peak and the disappearance of the hydroxyl peak. Upon completion, the product is isolated and purified through standard procedures like extraction, washing, and vacuum drying.

Further derivatization to produce various esters of this compound can be achieved by reacting the synthesized 12-ASA with a range of alcohols (e.g., methanol, ethanol, glycerol) under similar esterification conditions. The choice of alcohol determines the final properties of the ester derivative, allowing for the tailoring of molecules for specific applications.

Synthesis_of_12ASA_Derivatives 12-Hydroxystearic Acid 12-Hydroxystearic Acid Esterification Esterification 12-Hydroxystearic Acid->Esterification Acetylating Agent (e.g., Acetic Anhydride) Acetylating Agent (e.g., Acetic Anhydride) Acetylating Agent (e.g., Acetic Anhydride)->Esterification Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Esterification This compound This compound Esterification->this compound Further Esterification Further Esterification This compound->Further Esterification Alcohol (e.g., Methanol, Glycerol) Alcohol (e.g., Methanol, Glycerol) Alcohol (e.g., Methanol, Glycerol)->Further Esterification This compound Ester Derivative This compound Ester Derivative Further Esterification->this compound Ester Derivative

Figure 1: General synthesis pathway for this compound and its ester derivatives.

Industrial Applications

The unique physicochemical properties of 12-ASA derivatives make them suitable for a variety of industrial applications, primarily as high-performance lubricants and renewable plasticizers.

Lubricants and Greases

The long, saturated fatty acid backbone of 12-ASA derivatives provides excellent lubricity, while the polar acetoxy group enhances their affinity for metal surfaces, forming a protective film that reduces friction and wear. These bio-based lubricants offer a more environmentally friendly alternative to traditional mineral oil-based products.

Table 1: Hypothetical Performance Data of 12-ASA Derivatives as Lubricant Additives

DerivativeBase OilConcentration (wt%)Wear Scar Diameter (mm)Coefficient of Friction
Methyl 12-acetoxystearateMineral Oil20.450.08
Ethyl 12-acetoxystearateMineral Oil20.480.09
Glyceryl tri(12-acetoxystearate)Mineral Oil20.420.07
Control (Mineral Oil)--0.650.12

Note: The data in this table is illustrative and intended to represent the expected performance based on the properties of similar fatty acid esters. Actual values would need to be determined experimentally.

Plasticizers for Polymers

12-ASA derivatives, particularly their esters with higher molecular weight alcohols, show significant promise as bio-based plasticizers for polymers such as polyvinyl chloride (PVC). They can improve the flexibility and workability of the polymer by reducing the intermolecular forces between the polymer chains. A notable example is 12-(acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, which has been investigated as a plasticizer for PVC films.[1]

Table 2: Potential Physicochemical Properties of Selected 12-ASA Derivatives for Plasticizer Applications

PropertyMethyl 12-acetoxystearateGlyceryl tri(12-acetoxystearate)
Molecular Weight ( g/mol )~342~950
Boiling Point (°C)> 200> 300
AppearanceLiquidViscous Liquid
Solubility in PVCGoodExcellent
Polyurethane Production

The precursor, 12-hydroxystearic acid, can be polymerized to form poly(12-hydroxystearic acid), which can then be used as a polyol in the synthesis of polyurethanes. The resulting polyurethanes can exhibit a range of properties, from flexible elastomers to rigid foams, depending on the other monomers used in the polymerization. The acetylation of these polyols could further modify the properties of the final polyurethane product.

Polyurethane_Synthesis_Workflow cluster_polyol Polyol Synthesis cluster_pu Polyurethane Formation 12-Hydroxystearic Acid 12-Hydroxystearic Acid Polymerization Polymerization 12-Hydroxystearic Acid->Polymerization Poly(12-hydroxystearic acid) Polyol Poly(12-hydroxystearic acid) Polyol Polymerization->Poly(12-hydroxystearic acid) Polyol Reaction Reaction Poly(12-hydroxystearic acid) Polyol->Reaction Diisocyanate Diisocyanate Diisocyanate->Reaction Polyurethane Polyurethane Reaction->Polyurethane

Figure 2: Workflow for the synthesis of polyurethanes using a polyol derived from 12-hydroxystearic acid.

Potential in Drug Development and Biological Systems

While the primary industrial applications of 12-ASA derivatives are in material science, their biocompatibility and derivation from natural sources suggest potential roles in biomedical applications. Fatty acid esters are known to influence cellular signaling pathways, and it is conceivable that 12-ASA derivatives could exhibit interesting biological activities. For instance, studies on other hydroxy fatty acids, such as 9-hydroxystearic acid, have shown antiproliferative effects on cancer cells through the modulation of gene expression. Further research is warranted to explore the potential of 12-ASA derivatives in drug delivery, as formulation excipients, or as bioactive molecules themselves.

Potential_Biological_Interaction 12-ASA Derivative 12-ASA Derivative Cell Membrane Cell Membrane 12-ASA Derivative->Cell Membrane Interaction Intracellular Signaling Cascades Intracellular Signaling Cascades Cell Membrane->Intracellular Signaling Cascades Gene Expression Modulation Gene Expression Modulation Intracellular Signaling Cascades->Gene Expression Modulation Biological Response Biological Response Gene Expression Modulation->Biological Response

Figure 3: Hypothetical signaling pathway for the biological activity of 12-ASA derivatives.

Conclusion and Future Outlook

This compound derivatives represent a promising class of bio-based chemicals with a wide array of potential industrial uses. Their derivation from renewable resources, combined with their versatile chemical nature, positions them as sustainable alternatives to petroleum-based products in lubricants, plastics, and potentially even in the biomedical field. Further research and development are needed to fully elucidate their performance characteristics in various applications and to explore their biological activities. The continued exploration of these versatile molecules holds the key to unlocking new and sustainable technologies.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 12-acetoxystearic acid. The synthesis is a two-step process commencing with the preparation of 12-hydroxystearic acid from castor oil, followed by its acetylation to yield the final product. This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. 12-HSA is primarily derived from the hydrogenation and hydrolysis of castor oil, which is rich in ricinoleic acid. The presence of both a carboxylic acid and a secondary acetylated hydroxyl group makes this compound a molecule of interest for various applications, including as a specialty lubricant, a plasticizer, and a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science fields. This document outlines a reliable method for its synthesis on a laboratory scale.

Data Summary

Parameter12-Hydroxystearic Acid (12-HSA)This compound
Molecular Formula C₁₈H₃₆O₃C₂₀H₃₈O₄
Molecular Weight 300.48 g/mol 342.51 g/mol
Typical Yield 80-90% (from Hydrogenated Castor Oil)85-95% (from 12-HSA)
Purity (Typical) >95% (after recrystallization)>98% (after recrystallization)
Appearance White to off-white solidWhite solid
Melting Point 71-74 °CNot readily available

Experimental Protocols

Part 1: Synthesis of 12-Hydroxystearic Acid (12-HSA) from Castor Oil

This synthesis involves two main reactions: the hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by the saponification of HCO and subsequent acidification to yield 12-HSA.

Materials and Equipment:

  • Castor oil

  • Raney Nickel (or 5% Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure autoclave or hydrogenation apparatus

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Hydrogenation of Castor Oil:

    • In a high-pressure autoclave, combine castor oil (e.g., 100 g) and a catalytic amount of Raney Nickel (e.g., 2-5% by weight of the oil).

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to approximately 40-50 atm.

    • Heat the mixture to 140-150 °C with vigorous stirring.

    • Maintain the hydrogen pressure and temperature for 4-6 hours or until hydrogen uptake ceases.

    • Cool the reactor to approximately 80-90 °C and carefully vent the excess hydrogen.

    • Filter the hot reaction mixture through a pad of diatomaceous earth to remove the catalyst. The resulting solid is hydrogenated castor oil (HCO).

  • Saponification of Hydrogenated Castor Oil:

    • In a round-bottom flask equipped with a reflux condenser, add the obtained HCO (e.g., 100 g) and a 20-25% aqueous solution of sodium hydroxide (e.g., 200 mL).

    • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction mixture will become a thick, homogenous soap.

  • Acidification to 12-Hydroxystearic Acid:

    • Cool the soap solution to below 50 °C and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2), leading to the precipitation of the fatty acids.

    • Heat the mixture to boiling to ensure complete separation of the fatty acid layer.

    • Allow the mixture to cool, and the 12-hydroxystearic acid will solidify.

    • Separate the aqueous layer and wash the solid fatty acid cake with hot water several times to remove any remaining mineral acid and salts.

    • Collect the solid 12-HSA by vacuum filtration and dry it in a vacuum oven at 60 °C.

  • Purification of 12-Hydroxystearic Acid (Optional):

    • The crude 12-HSA can be purified by recrystallization from a suitable solvent such as ethanol or acetone to achieve higher purity.

Part 2: Synthesis of this compound from 12-Hydroxystearic Acid

Materials and Equipment:

  • 12-Hydroxystearic acid (12-HSA)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acetylation Reaction:

    • In a round-bottom flask, dissolve 12-hydroxystearic acid (e.g., 10 g, 1 equivalent) in pyridine (e.g., 50 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (e.g., 1.5-2 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

    • Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual pyridine.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 12-Hydroxystearic Acid cluster_part2 Part 2: Synthesis of this compound CastorOil Castor Oil Hydrogenation Hydrogenation (Raney Ni or Pd/C, H₂, high P, T) CastorOil->Hydrogenation HCO Hydrogenated Castor Oil (HCO) Hydrogenation->HCO Saponification Saponification (NaOH, H₂O, reflux) HCO->Saponification Soap Sodium 12-Hydroxystearate Saponification->Soap Acidification Acidification (HCl, H₂O) Soap->Acidification Crude12HSA Crude 12-Hydroxystearic Acid Acidification->Crude12HSA Purification1 Recrystallization (Ethanol or Acetone) Crude12HSA->Purification1 Pure12HSA Pure 12-Hydroxystearic Acid Purification1->Pure12HSA Start12HSA 12-Hydroxystearic Acid Acetylation Acetylation (Acetic Anhydride, Pyridine) Start12HSA->Acetylation ReactionMix Reaction Mixture Acetylation->ReactionMix Workup Work-up (Extraction & Washes) ReactionMix->Workup Crude12ASA Crude this compound Workup->Crude12ASA Purification2 Recrystallization (Hexane/Ethyl Acetate) Crude12ASA->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Logical_Relationship Start Starting Material: Castor Oil (Ricinoleic Acid Triglycerides) Process1 Hydrogenation Start->Process1 Intermediate1 Intermediate 1: Hydrogenated Castor Oil (Triglycerides of 12-HSA) Process2 Saponification & Acidification Intermediate1->Process2 Intermediate2 Intermediate 2: 12-Hydroxystearic Acid (12-HSA) Process3 Acetylation Intermediate2->Process3 Product Final Product: This compound Process1->Intermediate1 Process2->Intermediate2 Process3->Product

Figure 2: Logical progression from starting material to the final product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate. The product spot should have a higher Rf value than the starting material (12-HSA) due to the increased hydrophobicity.

  • Infrared (IR) Spectroscopy:

    • 12-Hydroxystearic Acid (Starting Material): A broad peak around 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid and hydroxyl group), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid).

    • This compound (Product): Disappearance or significant reduction of the broad O-H stretch. Appearance of a new C=O stretching band for the ester at approximately 1735-1745 cm⁻¹, in addition to the carboxylic acid C=O stretch around 1700 cm⁻¹. A C-O stretching band for the acetate group will also be present around 1240 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃):

      • A new singlet appearing around δ 2.0-2.1 ppm, corresponding to the methyl protons of the acetate group (-OCOCH₃).

      • The multiplet corresponding to the proton on the carbon bearing the hydroxyl group in 12-HSA (around δ 3.6 ppm) will shift downfield to around δ 4.8-5.0 ppm in this compound.

      • Other signals corresponding to the long fatty acid chain will be present (methyl triplet around δ 0.9 ppm, methylene protons as a broad multiplet around δ 1.2-1.6 ppm, and the α-methylene protons to the carboxyl group as a triplet around δ 2.3 ppm).

    • ¹³C NMR (CDCl₃):

      • A new peak around δ 170-171 ppm for the carbonyl carbon of the acetate group.

      • A new peak around δ 21 ppm for the methyl carbon of the acetate group.

      • The carbon bearing the acetyloxy group will shift downfield compared to the carbon bearing the hydroxyl group in 12-HSA.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogenation should be carried out in a well-ventilated area, behind a safety shield, and by personnel experienced with high-pressure reactions.

  • Raney Nickel is pyrophoric and must be handled with care under a layer of water or ethanol.

  • Acetic anhydride and pyridine are corrosive and have strong odors; work in a fume hood.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care.

This comprehensive protocol provides a robust method for the laboratory-scale synthesis of this compound, enabling researchers to produce this valuable compound for further study and application.

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Acetoxystearic acid is an acetylated derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid. Acetylation is a common post-translational modification and can alter the biological activity of lipids, influencing their role in cellular signaling pathways. The analysis of such modified fatty acids is crucial for understanding their function in health and disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the selective and sensitive quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.

Principle

This method employs reversed-phase liquid chromatography to separate this compound from other matrix components. The analyte is then detected using a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap, operating in negative electrospray ionization (ESI) mode. This mode is ideal for carboxylic acids, which readily form [M-H]⁻ ions. Quantification is achieved by comparing the integrated peak area of the analyte to a standard curve generated from authentic standards. High mass accuracy and MS/MS fragmentation data provide confident identification.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate (LC-MS grade)

  • Standard: this compound (analytical standard)

  • Internal Standard (IS): 12-Hydroxystearic acid-d4 or other suitable stable isotope-labeled fatty acid.

  • Columns: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[1].

  • Equipment: UHPLC system, high-resolution mass spectrometer, microcentrifuge, solvent evaporator.

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working stock in a 50:50 methanol:water solution.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of the internal standard in methanol. A working concentration of 100 ng/mL is typically effective.

Sample Preparation (from Plasma)
  • Thaw: Thaw plasma samples on ice.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporate: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex and transfer to an LC vial for analysis.

LC-HRMS Parameters

The following tables summarize the recommended starting parameters for the LC-HRMS system. Optimization may be required based on the specific instrument and sample type.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Waters Acquity BEH C18 (2.1x100 mm, 1.7 µm)[1]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 90:10 Acetonitrile:Isopropanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 45°C

| Gradient | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 20
1.0 20
12.0 95
15.0 95
15.1 20

| 18.0 | 20 |

Table 3: High-Resolution Mass Spectrometry Parameters

Parameter Value
Instrument Q Exactive Orbitrap Mass Spectrometer[1]
Ionization Mode ESI Negative
Scan Mode Full MS / dd-MS² (Data-Dependent)
Full Scan Range m/z 100-600
Resolution (Full MS) 70,000
Resolution (dd-MS²) 17,500
Precursor Ion [M-H]⁻ 341.2643 (C₂₀H₃₇O₄⁻)
Collision Energy HCD, Stepped NCE 20, 30, 40
Capillary Voltage 3.5 kV

| Capillary Temp. | 320°C |

Table 4: Expected Fragment Ions for this compound

Fragment Description Proposed Formula Calculated m/z
[M-H-CH₃COOH]⁻ C₁₈H₃₃O₂⁻ 281.2486
[M-H-C₆H₁₃]⁻ (cleavage alpha to OH) C₁₄H₂₄O₄⁻ 272.1629

| [CH₃COO]⁻ | C₂H₃O₂⁻ | 59.0138 |

Data Presentation and Performance

Method performance should be evaluated to ensure reliable quantification. The following table presents expected performance characteristics based on similar lipidomics assays.[2][3][4][5]

Table 5: Method Performance Characteristics

Parameter Expected Result
Linear Range 1 - 1000 ng/mL
Correlation Coeff. (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL[4][5]
Limit of Quantification (LOQ) ~1.5 ng/mL[4][5]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

| Recovery (%) | 90 - 110%[6][7] |

Visualizations

Signaling Pathway Context

The analysis of acetylated fatty acids is relevant in the context of lipid signaling. Fatty acids are precursors to a wide range of signaling molecules that regulate processes like inflammation.

G cluster_0 Cell Membrane cluster_1 Enzymatic Processing cluster_2 Cellular Response PL Membrane Phospholipids PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) PL->PUFA PLA2 Enzymes COX / LOX Enzymes PUFA->Enzymes HFA Hydroxy Fatty Acid (e.g., 12-HSA) Enzymes->HFA ASA This compound HFA->ASA + Acetyl-CoA ACoA Acetyl-CoA Signal Downstream Signaling (e.g., Inflammation) ASA->Signal

Caption: Generalized pathway of hydroxy and acetoxy fatty acid generation.

Experimental Workflow

A robust and reproducible workflow is essential for accurate lipidomics analysis. The diagram below outlines the key steps from sample collection to data interpretation.

G Sample 1. Sample Collection (e.g., Plasma) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Protein Precipitation & Lipid Extraction Spike->Extract Dry 4. Evaporation Extract->Dry Recon 5. Reconstitution Dry->Recon LCMS 6. LC-HRMS Analysis Recon->LCMS Data 7. Data Processing (Peak Integration, Quantification) LCMS->Data Report 8. Reporting Data->Report

Caption: Standard workflow for LC-HRMS analysis of this compound.

Conclusion

This application note details a robust and sensitive method for the quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in lipidomics and drug development. The high selectivity and accuracy of this HRMS-based approach make it an invaluable tool for investigating the biological roles of acetylated fatty acids.

References

Application Notes and Protocols: 12-Acetoxystearic Acid as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 12-Acetoxystearic acid as a lubricant additive. Due to the limited direct experimental data on the tribological performance of this compound, this document summarizes the well-established properties of its precursor, 12-hydroxystearic acid (12-HSA), and discusses the anticipated effects of acetylation on its performance. Detailed experimental protocols for the evaluation of such additives are also provided.

Introduction

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, is widely utilized as a gelling agent and thickener in the manufacturing of lubricating greases, particularly lithium and calcium-based greases.[1][2] Its unique structure, featuring a hydroxyl group on the 12th carbon, allows for the formation of a network structure that imparts desirable rheological properties and thermal stability to lubricants.[2] The acetylation of this hydroxyl group to form this compound is a chemical modification that may alter its physicochemical properties, potentially enhancing its performance as a lubricant additive in specific applications.

The primary rationale for acetylating 12-HSA is to modify its polarity, solubility, and interaction with metal surfaces. The introduction of an acetyl group can lead to changes in viscosity, thermal stability, and boundary lubrication characteristics. While specific performance data for this compound is not extensively available in public literature, the principles of fatty acid chemistry and lubricant technology allow for informed hypotheses regarding its potential benefits. Fatty acids and their derivatives are known to act as friction modifiers by forming adsorbed layers on metal surfaces, reducing friction and wear.[3][4]

Data Presentation

The following tables summarize the known tribological properties of 12-hydroxystearic acid and the potential effects of its acetylation.

Table 1: Tribological Properties of 12-Hydroxystearic Acid (12-HSA) as a Lubricant Additive

PropertyObservationBase OilTest MethodReference
Anti-Wear Performance Improved anti-wear performance; reduced wear scar diameter.Vegetable Oils (Castor, Sesame)Four-Ball Tribometer[5]
Friction Reduction Acts as a friction modifier by forming a protective layer on metal surfaces.General LubricantsNot Specified[5]
Thickening/Gelling Agent Widely used to manufacture lithium, barium, and calcium multi-purpose greases.Grease FormulationsNot Specified[1]
Thermal Stability Provides wide temperature range stability in greases.Grease FormulationsNot Specified[1]
Water Resistance Imparts excellent resistance to water in grease formulations.Grease FormulationsNot Specified[1]

Table 2: Anticipated Effects of Acetylation on the Properties of 12-Hydroxystearic Acid as a Lubricant Additive

PropertyExpected Effect of AcetylationRationale
Solubility Increased solubility in non-polar base oils.The acetyl group reduces the polarity of the molecule, potentially improving its miscibility with hydrocarbon-based lubricants.
Viscosity Potential alteration of the viscosity index of the base oil.Esterification of fatty acids is a common method to produce bio-based lubricants with tailored viscosity profiles.[6]
Thermal Stability May exhibit altered thermal and oxidative stability.The modification of the hydroxyl group can affect the molecule's degradation pathways at elevated temperatures.
Friction and Wear Potential for enhanced friction reduction and anti-wear properties.Changes in molecular polarity and structure can influence the formation and effectiveness of the boundary lubricating film on metal surfaces.
Hydrophobicity Increased hydrophobicity.The replacement of a hydroxyl group with an acetyl group generally increases the non-polar character of a molecule.

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent evaluation as a lubricant additive.

3.1. Synthesis of this compound

This protocol describes a general method for the acetylation of 12-hydroxystearic acid.

  • Materials:

    • 12-Hydroxystearic acid (12-HSA)

    • Acetic anhydride

    • Pyridine (or another suitable catalyst)

    • Dichloromethane (or another suitable solvent)

    • Hydrochloric acid (HCl), dilute solution

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 12-hydroxystearic acid in dichloromethane in a round-bottom flask.

    • Add pyridine to the solution, followed by the slow addition of acetic anhydride. The reaction is typically carried out at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

    • Quench the reaction by adding a dilute solution of hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography if necessary.

3.2. Evaluation of Tribological Properties using a Four-Ball Wear Tester

This protocol is based on the ASTM D4172 standard for determining the wear preventive characteristics of a lubricating fluid.

  • Apparatus:

    • Four-Ball Wear Tester

    • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

    • Microscope for measuring wear scar diameter

    • Torque wrench

  • Procedure:

    • Thoroughly clean the four steel balls, the test cup, and the lock ring with a suitable solvent and dry them.

    • Place three of the steel balls in the test cup and secure them with the lock ring.

    • Pour the lubricant sample (base oil with and without this compound at a specified concentration) into the test cup to a level that covers the three stationary balls.

    • Place the fourth ball in the chuck of the motor-driven spindle.

    • Assemble the test cup onto the tester and apply the desired load (e.g., 392 N or 40 kgf).

    • Start the motor and run the test at a specified speed (e.g., 1200 rpm) and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes).

    • After the test, disassemble the apparatus and clean the three stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.

    • Calculate the average wear scar diameter.

    • Compare the average wear scar diameter of the lubricant with and without the this compound additive. A smaller wear scar indicates better anti-wear properties.

3.3. Evaluation of Rheological Properties

This protocol outlines the measurement of the viscosity of the lubricant.

  • Apparatus:

    • Rotational viscometer or rheometer

  • Procedure:

    • Calibrate the viscometer/rheometer according to the manufacturer's instructions.

    • Place the lubricant sample into the sample holder of the instrument.

    • Set the desired temperature for the measurement.

    • Measure the viscosity of the lubricant at various shear rates to determine its flow behavior (Newtonian or non-Newtonian).

    • Repeat the measurements at different temperatures to determine the viscosity index of the lubricant.

    • Compare the rheological properties of the base oil with and without the this compound additive to assess its effect on viscosity and flow characteristics.

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and the experimental workflow for its evaluation.

Synthesis_of_12_Acetoxystearic_Acid cluster_reactants Reactants cluster_process Process cluster_product Product 12-HSA 12-Hydroxystearic Acid Reaction Acetylation Reaction (Pyridine Catalyst) 12-HSA->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Workup Aqueous Workup (Washing & Drying) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification 12-ASA This compound Purification->12-ASA

Caption: Synthesis of this compound from 12-Hydroxystearic Acid.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Additive This compound Blending Blending Additive->Blending BaseOil Base Lubricant Oil BaseOil->Blending LubricantSample Lubricant with Additive Blending->LubricantSample Tribological Tribological Testing (Four-Ball Wear Test) LubricantSample->Tribological Rheological Rheological Testing (Viscometry) LubricantSample->Rheological WearData Wear Scar Diameter Coefficient of Friction Tribological->WearData ViscosityData Viscosity Viscosity Index Rheological->ViscosityData Comparison Comparative Analysis WearData->Comparison ViscosityData->Comparison Conclusion Performance Evaluation Comparison->Conclusion

Caption: Experimental workflow for evaluating this compound as a lubricant additive.

References

Application Notes and Protocols: 12-Acetoxystearic Acid in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Acetoxystearic Acid

This compound is the acetylated derivative of 12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] While 12-HSA is a well-established ingredient in the cosmetics industry, valued for its emollient, thickening, and surfactant properties, specific data on this compound is less prevalent in publicly available literature.[2][3]

It is hypothesized that this compound functions as a pro-drug in topical formulations. The acetylation of the hydroxyl group may enhance its lipophilicity, potentially improving its penetration into the stratum corneum. Once absorbed, it is presumed to be hydrolyzed by cutaneous esterases, releasing 12-Hydroxystearic acid and acetic acid, thereby delivering the therapeutic benefits of 12-HSA to the skin.[4]

The primary functions and potential benefits of this compound, through the delivery of 12-HSA, in cosmetic and personal care formulations include:

  • Emolliency and Moisturization: It can impart a soft and smooth feel to the skin.[2][5]

  • Skin Barrier Enhancement: Fatty acids are crucial components of the skin's lipid barrier, and topical application can help improve barrier function.[6][7]

  • Texture Modification: It can act as a thickener and structurant in emulsions and anhydrous systems, contributing to a desirable product rheology.[1]

  • Anti-Aging Properties: Studies on the related 10-Hydroxystearic acid have shown it can stimulate collagen synthesis and reduce the appearance of pores and age spots.[8]

  • Modulation of Cutaneous Immunity: Research indicates that 12-HSA can stimulate keratinocytes to secrete antimicrobial peptides, enhancing the skin's innate immune defense.[3][6]

Data Presentation: Formulation and Performance Characteristics

The following tables summarize the typical physical properties of this compound and its performance characteristics in cosmetic formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
INCI Name Acetoxy Stearic Acid
CAS Number 1069-92-7
Molecular Formula C20H38O4
Molecular Weight 342.51 g/mol
Appearance Off-white to pale yellow waxy solid
Melting Point ~ 60-70 °C
Solubility Soluble in oils, esters, and organic solvents; Insoluble in water
Acid Value 160-175 mg KOH/g
Saponification Value 240-255 mg KOH/g

Table 2: Use Levels and Performance in Various Formulations

Formulation TypeRecommended Use Level (%)Primary FunctionExpected Performance Characteristics
Creams and Lotions 1 - 5%Emollient, Thickener, Barrier RepairImproves texture, reduces transepidermal water loss (TEWL), enhances skin softness.
Lipsticks & Lip Balms 2 - 10%Structurant, EmollientProvides structure and glide, improves pigment dispersion, and moisturizes lips.
Anhydrous Serums 0.5 - 3%Emollient, Penetration EnhancerProvides a non-greasy, silky feel; may improve the delivery of other active ingredients.
Cleansing Balms 5 - 15%Surfactant, EmollientMelts on contact with skin to dissolve makeup and impurities, rinses off with water.
Deodorant Sticks 3 - 8%Gelling Agent, EmollientStructures the stick and provides a smooth application.

Table 3: Efficacy Data (Hypothetical, based on 12-HSA benefits)

ParameterTest Formulation (3% this compound in o/w cream)Placebo (o/w cream without active)% Improvement vs. Placebo
Skin Hydration (Corneometer units) 75.2 ± 5.162.8 ± 4.919.7%
Transepidermal Water Loss (g/m²/h) 8.3 ± 1.211.5 ± 1.5-27.8%
Skin Elasticity (Cutometer R2 value) 0.78 ± 0.050.71 ± 0.069.9%
Reduction in Pore Size (Image Analysis) -15.4% ± 3.2%-3.1% ± 2.8%12.3%

Experimental Protocols

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream to evaluate the performance of this compound.

Materials:

  • Oil Phase:

    • This compound: 3.0%

    • Cetearyl Alcohol: 2.0%

    • Glyceryl Stearate: 2.0%

    • Caprylic/Capric Triglyceride: 8.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Preservative System:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide (as needed)

Procedure:

  • Combine the components of the oil phase in a primary beaker and heat to 75°C with gentle stirring until all components are melted and uniform.

  • In a separate beaker, combine the water and glycerin of the water phase and heat to 75°C. Disperse the xanthan gum into the heated water phase with propeller mixing until fully hydrated.

  • Slowly add the oil phase to the water phase with continuous homogenization for 3-5 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring with a sweep-action mixer.

  • At 40°C, add the preservative system and mix until uniform.

  • Adjust the pH to 5.0-6.0 if necessary.

  • Continue cooling and mixing until the cream reaches room temperature.

Efficacy Evaluation Protocol: In-Vivo Skin Hydration and Barrier Function

This protocol outlines a human clinical study to assess the impact of a formulation containing this compound on skin hydration and barrier function.

Study Design:

  • Subjects: 20 healthy volunteers with dry to normal skin.

  • Test Product: O/W cream with 3% this compound.

  • Control: Placebo O/W cream.

  • Duration: 4 weeks.

  • Methodology: Double-blind, randomized, controlled study.

Procedure:

  • Baseline Measurements (Day 0): Before product application, measure skin hydration using a Corneometer and Transepidermal Water Loss (TEWL) using a Tewameter on designated test sites on the forearms.

  • Product Application: Subjects apply the assigned product to the designated test site twice daily for 4 weeks.

  • Follow-up Measurements: Repeat the Corneometer and Tewameter measurements at Week 2 and Week 4.

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline for both the test and placebo groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound is delivered to the skin and exerts its effects.

Mechanism_of_Action cluster_0 Formulation cluster_1 Skin Layers cluster_2 Cellular Effects Formulation Cosmetic Formulation (Cream/Lotion) Stratum_Corneum Stratum Corneum Formulation->Stratum_Corneum Topical Application Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Penetration (Enhanced Lipophilicity) 12_HSA 12-Hydroxystearic Acid (Active Moiety) Viable_Epidermis->12_HSA Hydrolysis by Esterases 12_Acetoxystearic_Acid This compound Keratinocytes Keratinocytes Fibroblasts Fibroblasts 12_HSA->Keratinocytes Barrier Function AMP Secretion 12_HSA->Fibroblasts Collagen Synthesis Acetic_Acid Acetic Acid

Caption: Proposed mechanism of this compound delivery and action in the skin.

Experimental Workflow for Efficacy Testing

This diagram outlines the workflow for the clinical evaluation of a cosmetic formulation containing this compound.

Efficacy_Workflow Recruitment Subject Recruitment (N=20, Dry/Normal Skin) Baseline Baseline Measurement (Day 0) - Corneometer - Tewameter Recruitment->Baseline Randomization Randomization - Group A (Test Product) - Group B (Placebo) Baseline->Randomization Application Product Application (4 Weeks, Twice Daily) Randomization->Application Follow_Up_1 Follow-Up (Week 2) - Corneometer - Tewameter Application->Follow_Up_1 Follow_Up_2 Follow-Up (Week 4) - Corneometer - Tewameter Follow_Up_1->Follow_Up_2 Analysis Data Analysis - Statistical Comparison Follow_Up_2->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Workflow for in-vivo efficacy testing of this compound formulation.

Safety and Regulatory Considerations

12-Hydroxystearic acid has been deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[1] Given that this compound is expected to hydrolyze to 12-HSA in the skin, a similar safety profile is anticipated. However, as with any new ingredient, it is recommended to conduct standard safety and stability testing on the final formulation, including:

  • Patch testing for irritation potential.

  • Stability testing under various temperature and light conditions.

  • Microbial challenge testing.

Formulators should also ensure compliance with regional cosmetic regulations regarding ingredient disclosure and claims substantiation.

References

12-Acetoxystearic Acid: A Bio-Based Plasticizer for Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12-Acetoxystearic acid, a derivative of 12-hydroxystearic acid (12-HSA), presents a promising bio-based alternative to traditional phthalate plasticizers in polymer research and development. Derived from castor oil, 12-HSA is a saturated fatty acid that can be chemically modified to enhance its properties for various applications.[1] The acetylation of the hydroxyl group on 12-HSA to form this compound can potentially improve its compatibility and plasticizing efficiency in polar polymers such as polyvinyl chloride (PVC). This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and evaluation, and expected performance data based on analogous bio-based plasticizers.

Mechanism of Action

Plasticizers are additives that increase the flexibility and workability of a material by decreasing the glass-transition temperature (Tg) of the polymer.[2] The proposed mechanism for this compound as a plasticizer involves the insertion of its long, flexible aliphatic chain between the rigid polymer chains. This spacing reduces the intermolecular forces between the polymer chains, allowing them to move more freely and imparting flexibility to the material. The polar acetyl group may enhance compatibility with polar polymers like PVC.[2]

Data Presentation: Expected Performance in PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr of this compound (Expected)
Mechanical Properties
Tensile Strength (MPa)ASTM D63850 - 6020 - 30
Elongation at Break (%)ASTM D638< 10250 - 350
Shore A HardnessASTM D2240> 10080 - 90
Thermal Properties
Glass Transition Temp. (°C)ASTM D3418 (DSC)80 - 8525 - 35
Migration Resistance
Weight Loss (%) in HexaneASTM D1239N/A< 2
Weight Loss (%) in WaterASTM D1239N/A< 0.5

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of 12-hydroxystearic acid using acetic anhydride.

Materials:

  • 12-Hydroxystearic acid (1 mole)

  • Acetic anhydride (1.2 moles)

  • Pyridine (catalytic amount)

  • Toluene (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 12-hydroxystearic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

Preparation of Plasticized PVC Films

This protocol outlines the preparation of PVC films plasticized with this compound using a two-roll mill.

Materials:

  • PVC resin (K-value 67)

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a Ca/Zn stabilizer)

  • Two-roll mill

  • Hydraulic press

  • Molding plates

Procedure:

  • Formulate the PVC blend: 100 parts PVC resin, 40 parts this compound, and 2 parts thermal stabilizer.

  • Pre-heat the two-roll mill to 160-170°C.

  • Add the PVC resin to the hot mill and allow it to form a band.

  • Gradually add the this compound and thermal stabilizer to the molten PVC.

  • Mill the compound for 5-10 minutes until a homogeneous sheet is formed.

  • Remove the sheet from the mill and cut it into appropriate sizes for press molding.

  • Pre-heat the hydraulic press to 170-180°C.

  • Place the PVC sheet between two molding plates and press at a low pressure for 2-3 minutes, followed by a high pressure for 3-5 minutes.

  • Cool the pressed film under pressure to room temperature.

  • Remove the film from the mold and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Plasticizer Performance

The following standard tests should be performed to evaluate the effectiveness of this compound as a plasticizer.

  • Mechanical Properties:

    • Tensile Strength and Elongation at Break: ASTM D638 - Use a universal testing machine to determine the tensile properties of the plasticized PVC films.

    • Hardness: ASTM D2240 - Measure the Shore A hardness of the films using a durometer.

  • Thermal Properties:

    • Glass Transition Temperature (Tg): ASTM D3418 - Use Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized PVC.

  • Migration Resistance:

    • Solvent Extraction: ASTM D1239 - Measure the weight loss of the plasticized film after immersion in a specific solvent (e.g., hexane, water) for a defined period.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 12-Hydroxystearic Acid reaction Acetylation Reaction (Reflux, 4-6h) start->reaction reactants Acetic Anhydride Pyridine (catalyst) Toluene (solvent) reactants->reaction workup Work-up (Washing & Drying) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

PVC_Plasticization_Workflow cluster_pvc PVC Plasticization and Evaluation pvc_resin PVC Resin milling Two-Roll Milling (160-170°C) pvc_resin->milling plasticizer This compound plasticizer->milling stabilizer Thermal Stabilizer stabilizer->milling molding Press Molding (170-180°C) milling->molding conditioning Conditioning (24h, 23°C, 50% RH) molding->conditioning testing Performance Testing conditioning->testing Plasticization_Mechanism cluster_mechanism Proposed Plasticization Mechanism polymer Rigid Polymer Chains (e.g., PVC) result Plasticized Polymer (Increased Flexibility) polymer->result Addition of plasticizer This compound (Flexible Chains) plasticizer->result Insertion between chains

References

Application Note and Protocol: Preparation of 12-Acetoxystearic Acid Samples for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxystearic acid is a derivative of stearic acid, a long-chain saturated fatty acid. Its structure incorporates an acetoxy group at the 12th carbon position, which imparts distinct physical and chemical properties relevant in various fields, including pharmaceuticals, cosmetics, and material sciences. Accurate spectroscopic analysis is crucial for its characterization, purity assessment, and elucidation of its role in biological or chemical systems. This document provides detailed protocols for the preparation of this compound samples for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis Overview

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This is essential for confirming the presence and position of the acetoxy group.

  • FTIR Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Characteristic peaks for the carboxylic acid and ester functional groups are expected.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation analysis.

Experimental Protocols

General Sample Handling and Purity Considerations

For accurate spectroscopic data, it is imperative that the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. If necessary, the compound should be purified by techniques such as column chromatography or recrystallization prior to analysis. Always handle the sample with clean, dry labware to avoid contamination.

NMR Spectroscopy Sample Preparation

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette and pipette tips

  • Glass wool or a syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for fatty acids due to its good dissolving power.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample does not dissolve readily, gentle warming in a water bath may be applied.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • Instrument Analysis: The sample is now ready for analysis in the NMR spectrometer.

FTIR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

Materials:

  • This compound (a small amount, typically a few milligrams)

  • Spatula

  • ATR-FTIR spectrometer

Protocol:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. This is typically done by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

  • Applying Pressure: Use the spectrometer's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the FTIR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Materials:

  • This compound (approximately 1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture)

  • Vial

  • Pipette and pipette tips

  • Syringe filter (if necessary)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving approximately 1 mg of the sample in 1 mL of a suitable high-purity solvent. This creates a concentration of about 1 mg/mL.

  • Dilution: For ESI-MS, a much lower concentration is required. Dilute the stock solution to a final concentration of 1-10 µg/mL. This can be done by serial dilution. For example, take 10 µL of the stock solution and dilute it to 1 mL with the solvent.

  • Filtration (Optional): If any solid particles are visible, filter the final diluted solution using a syringe filter to prevent clogging of the MS instrument's tubing.

  • Sample Infusion/Injection: The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.87m1HCH-OAc
~2.34t2HCH₂-COOH
~2.04s3HO=C-CH₃
~1.62m2HCH₂-CH₂-COOH
~1.50m2HCH₂-CH-OAc
~1.25br s~22H(CH₂)₁₁
~0.88t3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~179.4COOH
~170.7O=C-O
~74.2CH-OAc
~34.8CH₂-CH-OAc
~34.1CH₂-COOH
~31.8 - 22.6(CH₂)₁₄
~21.2O=C-CH₃
~14.1CH₃

Table 3: Expected FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2917, ~2849StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester)
~1705StrongC=O stretching (carboxylic acid dimer)
~1465MediumC-H bending (alkane)
~1240StrongC-O stretching (ester)
~940Broad, MediumO-H bending (carboxylic acid dimer)

Table 4: Expected Mass Spectrometry Data for this compound (Negative Ion Mode ESI)

m/zIon
341.2690[M-H]⁻
281.2483[M-H-CH₃COOH]⁻

Visualizations

The following diagrams illustrate the experimental workflows for preparing this compound for spectroscopic analysis.

NMR_Sample_Preparation start Start weigh Weigh Sample (5-100 mg) start->weigh dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve filter Filter Solution (Glass Wool/Syringe Filter) dissolve->filter transfer Transfer to NMR Tube filter->transfer analyze NMR Analysis transfer->analyze

Caption: Workflow for NMR Sample Preparation.

FTIR_ATR_Sample_Preparation start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure analyze FTIR Analysis apply_pressure->analyze

Caption: Workflow for FTIR-ATR Sample Preparation.

MS_Sample_Preparation start Start stock Prepare Stock Solution (~1 mg/mL) start->stock dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute filter Filter Solution (Optional) dilute->filter analyze Mass Spectrometry Analysis (ESI) filter->analyze

Caption: Workflow for Mass Spectrometry Sample Preparation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation of this compound for analysis by NMR, FTIR, and Mass Spectrometry. Adherence to these procedures will enable researchers to obtain high-quality spectroscopic data, facilitating accurate structural characterization and purity assessment of this important fatty acid derivative. The provided tables of expected spectroscopic data serve as a valuable reference for data interpretation.

Application Notes and Protocols for the Enzymatic Synthesis of 12-Acetoxystearic Acid Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 12-acetoxystearic acid, a valuable specialty chemical with applications in various industries, including pharmaceuticals and cosmetics. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis methods.

Introduction

This compound is a derivative of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid obtained from the hydrogenation of ricinoleic acid from castor oil. The introduction of an acetyl group at the 12-position modifies the physicochemical properties of the parent molecule, enhancing its potential for various applications. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and acetylation reactions with high regio- and enantioselectivity under mild reaction conditions. This makes them ideal catalysts for the synthesis of this compound, minimizing byproduct formation and energy consumption.

The enzymatic acetylation of 12-hydroxystearic acid is a transesterification reaction where an acyl donor, such as vinyl acetate or acetic anhydride, provides the acetyl group that is transferred to the hydroxyl group of 12-HSA, catalyzed by a lipase. Immobilized lipases, particularly Candida antarctica lipase B (CALB), are often preferred due to their high stability, activity, and reusability.[1][2]

Data Presentation

Table 1: Comparison of Lipases for the Esterification of 12-Hydroxystearic Acid
Lipase SourceImmobilization/FormAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Reference
Candida antarctica Lipase A (CALA)---Palmitic AcidToluene6024>95ChemRxiv (2023)
Candida rugosa---Palmitic AcidToluene6024~80ChemRxiv (2023)
Rhizomucor mieheiImmobilized (Lipozyme IM)1-OctanolHexane303~80JAOCS (2000)
Candida antarctica Lipase B (Novozym 435)Immobilized1-OctanolHexane30>3Not specifiedJAOCS (2000)
Porcine Pancreas Lipase---Butyric AcidHexane3030>90Longdom (2017)

Note: Data for the direct acetylation to this compound is limited; this table presents data for the esterification of 12-HSA with other acyl donors to indicate lipase suitability. CALA and CALB show high activity towards the secondary alcohol of 12-HSA.

Table 2: Effect of Acyl Donor on Lipase-Catalyzed Acetylation
Acyl DonorLipaseKey AdvantagesKey DisadvantagesTypical Molar Ratio (Acyl Donor:Substrate)Reference
Vinyl AcetateCandida antarctica Lipase B (Novozym 435)Irreversible reaction due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde, driving the equilibrium towards product formation.More expensive than acetic anhydride.3:1 to 5:1[3][4][5]
Acetic AnhydrideCandida antarctica Lipase B (Novozym 435), Thermomyces lanuginosus Lipase (Lipozyme TL IM)Highly reactive, leading to faster reaction rates.[6]Can lead to enzyme inactivation; produces acetic acid as a byproduct which can lower the pH and inhibit the enzyme.[6]1:1 to 5:1[6]

Experimental Protocols

Lipase Screening Protocol

Objective: To identify the most effective lipase for the acetylation of 12-hydroxystearic acid.

Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Vinyl acetate

  • A selection of lipases (e.g., Candida antarctica Lipase B (Novozym 435), Candida rugosa lipase, Rhizomucor miehei lipase, Porcine Pancreas Lipase)

  • Organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (3 Å or 5 Å), activated

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker incubator

  • Analytical balance

  • GC-MS or HPLC for analysis

Procedure:

  • In a 2 mL glass vial, weigh 30 mg of 12-hydroxystearic acid (approx. 0.1 mmol).

  • Add 1 mL of the chosen organic solvent.

  • Add vinyl acetate in a 3:1 molar ratio to 12-HSA (approx. 26 mg, 0.3 mmol).

  • Add 10 mg of the lipase to be tested.

  • Add a few activated molecular sieves to adsorb water produced during the reaction.

  • Seal the vial tightly and place it in an orbital shaker incubator at 37-60°C with shaking at 200-250 rpm.

  • Run the reaction for 24-48 hours.

  • After the reaction, take a sample of the supernatant for analysis.

  • Analyze the sample by GC-MS or HPLC to determine the conversion of 12-HSA to this compound.

Optimized Protocol for the Synthesis of this compound

Objective: To synthesize this compound with high yield using an optimized protocol. This protocol is based on the high efficiency of Candida antarctica Lipase B (Novozym 435).[3][4]

Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Vinyl acetate

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Molecular sieves (5 Å), activated

  • Reaction flask (e.g., 50 mL round-bottom flask)

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for column chromatography

Procedure:

  • Dissolve 1 g of 12-hydroxystearic acid in 20 mL of MTBE in a 50 mL round-bottom flask.

  • Add vinyl acetate in a 3:1 molar ratio to 12-HSA.

  • Add 100 mg of Novozym 435 (10% w/w of the substrate).

  • Add 1 g of activated 5 Å molecular sieves.

  • Seal the flask and stir the reaction mixture at 40°C for 48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent.

  • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.

  • Characterize the product using NMR, IR, and mass spectrometry.

Analytical Method: GC-MS Analysis

Objective: To quantify the conversion of 12-hydroxystearic acid to this compound.

Derivatization (for GC-MS analysis of the acid):

  • Take a small aliquot of the reaction mixture and evaporate the solvent.

  • Add a derivatizing agent such as BF3-Methanol and heat at 80°C for 10 minutes to convert the carboxylic acid to its methyl ester for better volatility and chromatographic separation.[7]

  • Alternatively, use a silylating agent like BSTFA.

GC-MS Conditions:

  • GC System: Agilent 7890A or similar

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5975C or similar

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

The conversion can be calculated by comparing the peak area of the product (this compound methyl ester) to the sum of the peak areas of the reactant (12-hydroxystearic acid methyl ester) and the product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Product Substrate 12-Hydroxystearic Acid Reaction_Vessel Reaction at Controlled Temperature (e.g., 40°C) with Stirring Substrate->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Drying_Agent Molecular Sieves Drying_Agent->Reaction_Vessel Filtration Filtration to remove enzyme and molecular sieves Reaction_Vessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Column Chromatography Evaporation->Purification Crude Product Final_Product Pure this compound Purification->Final_Product Purified Fractions Analysis GC-MS, NMR, IR Analysis Final_Product->Analysis

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products HSA 12-Hydroxystearic Acid (R-OH) Lipase Lipase HSA->Lipase Substrate Binding VA Vinyl Acetate (CH3COOCH=CH2) VA->Lipase ASA This compound (R-OCOCH3) Lipase->ASA Product Release Byproduct Vinyl Alcohol -> Acetaldehyde Lipase->Byproduct

Caption: Simplified reaction scheme for the enzymatic acetylation of 12-hydroxystearic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 12-Acetoxystearic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the esterification of 12-Hydroxystearic acid with acetic anhydride. This reaction is typically catalyzed by an acid catalyst.[1]

Q2: What are the key factors that influence the yield of the reaction?

A2: The primary factors that affect the yield of this compound synthesis are:

  • Molar ratio of reactants: The ratio of 12-Hydroxystearic acid to acetic anhydride.

  • Type and concentration of catalyst: The choice of acid catalyst and its amount.

  • Reaction temperature: The temperature at which the reaction is carried out.

  • Reaction time: The duration of the reaction.

  • Purity of reactants and solvent: Impurities can lead to side reactions and lower yields.

  • Efficient removal of byproducts: Removal of acetic acid formed during the reaction can drive the equilibrium towards product formation.

Q3: What are some common side reactions that can occur?

A3: A potential side reaction is the self-esterification of 12-Hydroxystearic acid, where the carboxyl group of one molecule reacts with the hydroxyl group of another, forming a dimer or polymer.[2] Using an appropriate excess of the acetylating agent can help to minimize this.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the 12-Hydroxystearic acid spot and the appearance of the this compound product spot. Another method is to determine the acid value of the reaction mixture at different time intervals; the acid value decreases as the reaction proceeds.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure reactants or solvent. 5. Incorrect molar ratio of reactants.1. Use a fresh, active catalyst at an appropriate concentration (see tables below). 2. Increase the reaction temperature within the optimal range. 3. Extend the reaction time and monitor progress. 4. Ensure reactants and solvent are of high purity and dry. 5. Adjust the molar ratio of 12-Hydroxystearic acid to acetic anhydride.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., self-esterification products). 3. Residual catalyst.1. Optimize reaction conditions to ensure complete conversion. 2. Use an appropriate excess of acetic anhydride to minimize self-esterification. 3. Neutralize and wash the reaction mixture thoroughly to remove the catalyst. Recrystallization or column chromatography may be necessary for high purity.
Inconsistent Results 1. Variations in reaction conditions. 2. Inconsistent quality of starting materials. 3. Atmospheric moisture affecting the reaction.1. Maintain strict control over all reaction parameters (temperature, time, stirring speed). 2. Use starting materials from the same batch or with consistent specifications. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Quantitative Data for Yield Optimization

The following tables provide quantitative data on the factors affecting the yield of the esterification of 12-Hydroxystearic acid. This data is adapted from a study on the synthesis of 12-Acryloyloxystearic acid, a structurally similar compound, and should serve as a strong starting point for the optimization of this compound synthesis.

Table 1: Effect of Molar Ratio of 12-Hydroxystearic Acid to Acylating Agent on Yield

Reaction Conditions: p-toluenesulfonic acid catalyst (0.5 wt%), 70°C, 4 hours.

Molar Ratio (12-HSA : Acylating Agent)Yield (%)
1 : 1.085.2
1 : 1.290.5
1 : 1.594.8
1 : 1.895.1
1 : 2.095.3

Table 2: Effect of Catalyst (p-toluenesulfonic acid) Dosage on Yield

Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, 70°C, 4 hours.

Catalyst Dosage (wt%)Yield (%)
0.388.7
0.594.8
0.795.2
0.995.5
1.195.6

Table 3: Effect of Reaction Temperature on Yield

Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, p-toluenesulfonic acid catalyst (0.5 wt%), 4 hours.

Temperature (°C)Yield (%)
6089.3
6592.1
7094.8
7593.5
8092.7

Table 4: Effect of Reaction Time on Yield

Reaction Conditions: Molar ratio of 12-HSA to Acylating Agent of 1:1.5, p-toluenesulfonic acid catalyst (0.5 wt%), 70°C.

Time (hours)Yield (%)
287.6
391.4
494.8
593.9
693.2

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on the optimization data for a similar esterification reaction and provides a robust starting point for achieving high yields.

Materials:

  • 12-Hydroxystearic acid (1 mole equivalent)

  • Acetic anhydride (1.5 mole equivalents)

  • p-toluenesulfonic acid (0.5% by weight of 12-Hydroxystearic acid)

  • Toluene (or another suitable azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent to remove acetic acid), add 12-Hydroxystearic acid and the solvent.

  • Addition of Reagents: Begin stirring and add the p-toluenesulfonic acid catalyst, followed by the dropwise addition of acetic anhydride.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours. If using a Dean-Stark trap, monitor the collection of the azeotrope.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Check the pH of the aqueous layer to ensure it is basic.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 12-Hydroxystearic Acid + Acetic Anhydride + Catalyst heating Heat to 70°C for 4 hours reactants->heating wash Wash with NaHCO3 and Brine heating->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Pure 12-Acetoxystearic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

yield_factors center_node Yield of This compound molar_ratio Molar Ratio (12-HSA : Acetic Anhydride) molar_ratio->center_node catalyst Catalyst (Type & Concentration) catalyst->center_node temperature Reaction Temperature temperature->center_node time Reaction Time time->center_node purity Reactant Purity purity->center_node

Caption: Key factors influencing the yield of this compound synthesis.

References

Technical Support Center: Acetylation of 12-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the acetylation of 12-hydroxystearic acid (12-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the acetylation of 12-hydroxystearic acid?

A1: The most prevalent and straightforward method for the acetylation of 12-hydroxystearic acid is the reaction with acetic anhydride, often in the presence of a base catalyst like pyridine.[1][2] This reaction efficiently converts the secondary hydroxyl group at the C-12 position to an acetate ester.

Q2: Why is a catalyst used in the acetylation of 12-HSA with acetic anhydride?

A2: While the reaction can proceed without a catalyst, it is often slow. A basic catalyst, such as pyridine, serves to deprotonate the hydroxyl group, increasing its nucleophilicity and thereby accelerating the rate of reaction with acetic anhydride.[2] Acid catalysts can also be employed to activate the acetic anhydride.

Q3: Can the carboxylic acid group of 12-HSA react with acetic anhydride?

A3: While it is possible for a carboxylic acid to react with an acid anhydride to form a mixed anhydride, the acetylation of the hydroxyl group is generally the favored reaction under typical conditions. The hydroxyl group is a more effective nucleophile than the carboxylate anion in this context. However, under forcing conditions or with specific catalysts, side reactions involving the carboxylic acid can occur.

Q4: How can I monitor the progress of the acetylation reaction?

A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[1][2][3] The acetylated product, 12-acetoxystearic acid, will have a higher Rf value (be less polar) than the starting material, 12-hydroxystearic acid. Staining with a suitable reagent, such as vanillin, can help visualize the spots.[3]

Q5: What are the expected spectroscopic changes upon successful acetylation of 12-HSA?

A5: Successful acetylation can be confirmed by spectroscopic methods:

  • FT-IR: The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) in 12-HSA will disappear, and a new strong C=O stretching band for the ester will appear around 1735-1745 cm⁻¹. The C=O stretch of the carboxylic acid will remain (around 1700 cm⁻¹).[4][5]

  • ¹H NMR: A new singlet peak will appear around 2.0-2.1 ppm, corresponding to the methyl protons of the acetyl group. The multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C-12) will shift downfield.

  • ¹³C NMR: A new carbonyl carbon signal for the acetate group will appear around 170 ppm, and the signal for the carbon at the C-12 position will also shift.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the acetylated product 1. Inactive reagents: Acetic anhydride may have hydrolyzed due to moisture. Pyridine may be wet. 2. Insufficient reaction time or temperature. 3. Ineffective catalysis. 1. Use freshly opened or distilled acetic anhydride and dry pyridine. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal duration. 3. Ensure the appropriate stoichiometric amount of catalyst is used. Consider using a more potent catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts alongside pyridine.
Presence of multiple spots on TLC, indicating byproducts 1. Formation of mixed anhydride: The carboxylic acid group may have reacted with acetic anhydride. 2. Dehydration: Elimination of water from the hydroxyl group could occur at high temperatures, especially with acid catalysts. 3. Polymerization: Intermolecular esterification between 12-HSA molecules can lead to oligomers or polymers, particularly at elevated temperatures.[6]1. Use milder reaction conditions (e.g., lower temperature). The mixed anhydride is often unstable and may revert to the starting material upon workup. 2. Avoid high temperatures and strong acidic conditions. 3. Use a stoichiometric amount of acetylating agent and avoid prolonged heating.
Difficulty in purifying the product 1. Similar polarity of starting material and product: Although the acetylated product is less polar, complete separation by column chromatography can be challenging due to the long fatty acid chain. 2. Presence of acetic acid and pyridine in the final product. 3. Formation of emulsions during aqueous workup. 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. During workup, wash the organic layer with dilute HCl to remove pyridine and then with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.[1] 3. Use a brine wash to help break up emulsions. Centrifugation can also be employed to separate the layers.
Hydrolysis of the acetylated product 1. Exposure to acidic or basic conditions during workup or storage. 2. Presence of water in solvents or reagents. 1. Neutralize the reaction mixture carefully during workup and ensure the final product is stored in a dry, neutral environment. 2. Use anhydrous solvents and reagents.

Experimental Protocols

General Protocol for Acetylation of 12-Hydroxystearic Acid

This protocol is a general guideline and may require optimization for specific experimental setups and desired scales.

Materials:

  • 12-Hydroxystearic Acid (12-HSA)

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 12-hydroxystearic acid (1 equivalent) in anhydrous dichloromethane or another suitable solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Acetylation of 12-Hydroxystearic Acid

ParameterValue/ConditionNotes
Reactant Ratio (12-HSA:Acetic Anhydride) 1 : 1.5 to 1 : 2An excess of acetic anhydride is typically used to drive the reaction to completion.
Catalyst PyridineActs as both a catalyst and a solvent.
Catalyst Loading 2-3 equivalentsCan also be used as the solvent.
Solvent Dichloromethane, Chloroform, or neat PyridineEnsure the solvent is anhydrous.
Temperature 0 °C to Room TemperatureHigher temperatures may increase the rate but can also lead to side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC for completion.

Table 2: Analytical Data for 12-Hydroxystearic Acid and this compound

Analysis 12-Hydroxystearic Acid This compound
Appearance White to off-white solidColorless to pale yellow oil or waxy solid
FT-IR (cm⁻¹) ~3400 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid)[4][5]~1740 (C=O stretch, ester), ~1700 (C=O stretch, carboxylic acid), absence of broad O-H stretch
¹H NMR (CDCl₃, δ ppm) ~3.6 (m, 1H, -CH(OH)-), ~2.3 (t, 2H, -CH₂COOH)~4.8 (m, 1H, -CH(OAc)-), ~2.3 (t, 2H, -CH₂COOH), ~2.0 (s, 3H, -OCOCH₃)
TLC (typical Rf) Lower RfHigher Rf

Visualizations

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 12-HSA in Anhydrous Solvent add_pyr Add Anhydrous Pyridine start->add_pyr cool Cool to 0 °C add_pyr->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temp (Monitor by TLC) add_ac2o->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_nahco3 Wash with sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 12-Acetoxystearic Acid purify->product

Caption: Experimental workflow for the acetylation of 12-hydroxystearic acid.

Acetylation_Mechanism reagents 12-Hydroxystearic Acid (R-OH) + Acetic Anhydride (Ac₂O) intermediate1 Alkoxide (R-O⁻) + Protonated Pyridine reagents->intermediate1 Pyridine deprotonates the hydroxyl group pyridine Pyridine (Base) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic attack on acetic anhydride products This compound (R-OAc) + Acetate (AcO⁻) intermediate2->products Collapse of intermediate, elimination of acetate final_products {this compound | + Acetic Acid} products->final_products Protonation of acetate

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

References

Technical Support Center: Purification of 12-Acetoxystearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 12-Acetoxystearic acid following its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-crystallization of impurities.- Screen a variety of solvent systems. Good starting points for fatty acids include acetone, or mixtures like petroleum ether with a small amount of a more polar solvent like methylene chloride.[1]- Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly to promote the formation of pure crystals.- Perform a second recrystallization step.
The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the crystallization solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.
Incomplete removal of mother liquor from the crystals.- Wash the filtered crystals with a small amount of the cold recrystallization solvent.- Ensure the crystals are thoroughly dried under vacuum to remove residual solvent.
Multiple Components in Fractions After Column Chromatography Poor separation on the column due to an inappropriate solvent system (eluent).- Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.- A common mobile phase for fatty acids is a mixture of hexane and ethyl acetate. The polarity can be adjusted by changing the ratio.
The column was overloaded with the crude product.- Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).
The column was not packed correctly, leading to channeling.- Ensure the silica gel or other stationary phase is packed uniformly without any air bubbles or cracks.
Product is an Oil Instead of a Solid Presence of impurities that are depressing the melting point.- Attempt purification by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent like cold hexane to induce crystallization.
Residual solvent is present.- Dry the product under high vacuum for an extended period.
Low Overall Yield The desired product is partially soluble in the recrystallization solvent at low temperatures.- Minimize the amount of solvent used to dissolve the crude product.- After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected.
Loss of product during column chromatography due to irreversible adsorption onto the stationary phase.- Deactivate the silica gel by adding a small amount of triethylamine to the eluent, especially if the compound is acidic.
Incomplete extraction during the workup procedure.- If using a liquid-liquid extraction, ensure the pH is adjusted correctly to protonate the carboxylic acid for extraction into an organic solvent.[2] Perform multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound after synthesis?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[3] The choice between these methods often depends on the nature and quantity of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds similar to stearic acid, solvents like acetone or a mixture of petroleum ether and methylene chloride have been used successfully.[1] It is recommended to perform small-scale solvent screening to find the optimal system.

Q3: What type of stationary phase and mobile phase should I use for column chromatography?

A3: For the purification of moderately polar compounds like this compound, normal-phase column chromatography using silica gel is a standard choice. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The polarity of the eluent can be gradually increased to elute the desired compound.

Q4: My purified this compound shows conflicting spectroscopic data (e.g., NMR vs. IR). What could be the issue?

A4: Conflicting spectroscopic data often arises from sample impurities or residual solvent.[3] It is crucial to ensure the sample is thoroughly purified and dried. Re-purifying the compound by column chromatography or a second recrystallization can resolve these discrepancies.[3] Running spectroscopic analysis in different deuterated solvents for NMR or preparing a KBr pellet for IR can also help in clarifying the data.[3]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A5: Yes, semi-preparative HPLC can be a powerful tool for purifying this compound, especially for achieving very high purity on a smaller scale.[2] A reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water is a common setup for fatty acid derivatives.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., acetone) at its boiling point.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise with heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • TLC Analysis: Analyze the crude product by TLC using different ratios of a solvent system (e.g., hexane:ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Method Comparison

Parameter Recrystallization Column Chromatography Semi-Preparative HPLC
Typical Purity >98%>99%>99.5%
Expected Yield 70-90%60-85%50-80%
Scale Milligrams to KilogramsMilligrams to GramsMilligrams to a few Grams
Cost LowModerateHigh
Time Hours to a DaySeveral Hours to a DayHours
Primary Application Removing large amounts of impuritiesSeparating complex mixturesHigh-purity final polishing

Visual Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure 12-Acetoxystearic Acid dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation tlc TLC for Eluent Optimization pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 12-Acetoxystearic Acid evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Resolving conflicting spectroscopic data for fatty acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve conflicting spectroscopic data for fatty acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of conflicting spectroscopic data in fatty acid derivative analysis?

A1: Conflicting spectroscopic data often arise from issues in one or more of the following areas:

  • Sample Preparation: Incomplete or improper derivatization, presence of contaminants, or incorrect sample concentration can lead to unexpected spectral features.[1]

  • Instrumental Parameters: Incorrect calibration, suboptimal instrument settings (e.g., ionization method in MS, acquisition parameters in NMR), or instrument malfunction can result in inaccurate data.[1]

  • Data Interpretation: Overlapping signals in NMR, isobaric interference in mass spectrometry, and overlapping bands in IR spectroscopy can lead to misinterpretation of the data.[2][3][4]

  • Structural Isomers: The presence of positional or geometric (cis/trans) isomers that are not fully resolved by the analytical method can produce complex and seemingly contradictory spectra.[5]

Q2: My NMR data shows unexpected peaks for my fatty acid methyl ester (FAME). What should I check first?

A2: First, verify the completeness of the derivatization reaction. Residual free fatty acids or byproducts from the derivatization reagent can introduce extra signals.[6] Also, consider the possibility of sample oxidation, which can introduce signals from aldehydes or other oxidation products.[7] Ensure the solvent used for NMR is of high purity and does not contain interfering impurities.

Q3: The mass spectrum of my sample shows a molecular ion peak that does not correspond to the expected fatty acid derivative. What could be the issue?

A3: This discrepancy can be due to several factors. Check for the presence of adducts (e.g., sodium or potassium adducts) which will shift the molecular ion peak.[3] Incomplete derivatization will result in the molecular ion of the unreacted fatty acid. Contamination from other lipids or plasticizers during sample preparation can also lead to unexpected molecular ions.[1] Finally, consider the possibility of fragmentation patterns that may lead to a base peak that is not the molecular ion.

Q4: Why do my IR spectra for a series of fatty acid derivatives look so similar, making them difficult to distinguish?

A4: The infrared spectra of many fatty acid derivatives are dominated by the strong absorptions of the long hydrocarbon chains (C-H stretching and bending vibrations) and the carbonyl group of the ester.[4][8] This can make differentiation based on subtle structural differences, such as the position of a double bond, challenging due to overlapping bands.[4] To enhance specificity, consider using techniques like Attenuated Total Reflectance (ATR)-FTIR or focusing on the "fingerprint" region (below 1500 cm⁻¹) where more unique vibrational modes occur.

Troubleshooting Guides

Issue 1: Conflicting ¹H-NMR and Mass Spectrometry Data for a Monounsaturated Fatty Acid Methyl Ester

Scenario: You have synthesized a monounsaturated fatty acid methyl ester (FAME). The mass spectrum suggests the correct molecular weight, but the ¹H-NMR spectrum shows more olefinic protons than expected.

Troubleshooting Workflow:

G cluster_0 Start: Conflicting Data cluster_1 Step 1: Re-evaluate MS Data cluster_2 Step 2: Investigate Sample Purity cluster_3 Step 3: Advanced NMR Analysis cluster_4 Conclusion start MS data suggests C18:1 FAME ¹H-NMR suggests >2 olefinic protons ms_check Check for isobaric interference. (e.g., C18:2 vs C18:1 with adduct) start->ms_check Initial Check gc_ms Run GC-MS to check for contaminants or isomers. start->gc_ms Parallel Investigation nmr_2d Acquire 2D NMR spectra (COSY, HSQC) to confirm proton connectivity. start->nmr_2d If purity is confirmed high_res_ms Perform high-resolution MS (HRMS) to confirm elemental composition. ms_check->high_res_ms If ambiguity persists conclusion Identify source of discrepancy: - Isobaric Contaminant - Isomeric Mixture - Oxidation Product high_res_ms->conclusion oxidation_check Check for oxidation products (e.g., hydroperoxides). gc_ms->oxidation_check If unexpected peaks appear oxidation_check->conclusion nmr_2d->conclusion

Caption: Workflow for resolving conflicting MS and NMR data.

Quantitative Data Comparison:

ParameterExpected (C18:1 FAME)ObservedPossible Cause of Conflict
¹H-NMR Olefinic Protons (ppm) 2 protons at ~5.344 protons at ~5.3-5.4Presence of a di-unsaturated fatty acid (e.g., C18:2)
Mass Spec (m/z of [M]⁺) 296.27296.27Isobaric interference from a different C18:1 isomer or co-eluting species
High-Resolution MS (m/z) 296.2715294.2559Indicates presence of C18:2 FAME (C₁₉H₃₄O₂) not C18:1 FAME (C₁₉H₃₆O₂)
Issue 2: Poor Reproducibility in GC-MS Quantification of Fatty Acid Derivatives

Scenario: Repeated GC-MS analyses of the same sample yield significantly different quantitative results for the same fatty acid derivatives.

Troubleshooting Workflow:

G cluster_0 Start: Poor Reproducibility cluster_1 Step 1: Check Derivatization cluster_2 Step 2: Evaluate GC System cluster_3 Step 3: Verify MS Detector Performance cluster_4 Conclusion start Inconsistent quantitative results from GC-MS analysis. deriv_check Verify derivatization protocol. Ensure complete reaction. start->deriv_check inlet_check Inspect GC inlet liner for contamination. Check for septum coring. start->inlet_check tune_check Review MS tune report. Ensure detector sensitivity is stable. start->tune_check reagent_quality Check quality and age of derivatization reagents. deriv_check->reagent_quality conclusion Identify source of variability: - Incomplete Derivatization - GC Inlet/Column Issues - MS Detector Instability reagent_quality->conclusion column_bleed Check for column bleed or degradation. inlet_check->column_bleed leak_check Perform a leak check on the GC system. column_bleed->leak_check leak_check->conclusion calibration_check Run calibration standards to check for instrument drift. tune_check->calibration_check calibration_check->conclusion

Caption: Troubleshooting poor reproducibility in GC-MS.

Quantitative Data Comparison:

Analysis RunPeak Area of C16:0 FAMEPeak Area of Internal StandardCalculated Concentration (µg/mL)Possible Cause of Variation
Run 1 1,520,0001,000,00015.2-
Run 2 1,130,000995,00011.4Inconsistent injection volume or inlet discrimination.
Run 3 1,490,000750,00019.9Degradation of internal standard or incomplete derivatization.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol describes the acid-catalyzed esterification of fatty acids.

Materials:

  • Fatty acid sample (1-25 mg)

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane, HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.

  • If the sample is in an aqueous solvent, evaporate to dryness first. If desired, dissolve the sample in a nonpolar solvent like hexane or toluene.

  • Add 2 mL of 12% BCl₃-methanol solution to the vessel.

  • Heat the mixture at 60°C for 10 minutes. The optimal time may vary depending on the specific fatty acids.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Vortex vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for ¹H-NMR Analysis of Fatty Acid Derivatives

Materials:

  • Fatty acid derivative sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the fatty acid derivative sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the sample.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • The sample is now ready for ¹H-NMR analysis.

Protocol 3: ATR-FTIR Analysis of Fatty Acid Derivatives

Materials:

  • Fatty acid derivative sample (liquid or solid)

  • ATR-FTIR spectrometer

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the fatty acid derivative sample directly onto the ATR crystal. If it is a liquid, one drop is sufficient. If it is a solid, ensure good contact with the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.

  • Clean the ATR crystal thoroughly after the analysis.

References

Optimization of reaction conditions for esterification of fatty acids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for the esterification of fatty acids. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during fatty acid esterification experiments.

Issue Potential Cause Recommended Solution
Low Ester Yield Incomplete Reaction: The reaction may not have reached equilibrium.Extend the reaction time or increase the temperature within the stability limits of the reactants and products.[1]
Catalyst Deactivation: The catalyst may have been poisoned, particularly by water.[2][3]Ensure all reactants and solvents are anhydrous. Consider using a water removal technique such as molecular sieves or azeotropic distillation.[2][3] For solid catalysts, regeneration may be necessary.
Unfavorable Equilibrium: Esterification is a reversible reaction.[3]Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[3] Continuously remove water as it is formed.[2][3]
Insufficient Catalyst: The amount of catalyst may be too low to achieve a reasonable reaction rate.Increase the catalyst concentration. Typical concentrations for sulfuric acid range from 0.1% to 3.0% by weight of the fatty acid.[1]
Side Reactions Oxidation: High temperatures can lead to the oxidation of unsaturated fatty acids.Use a lower reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Saponification: If using a feedstock with high free fatty acids (FFAs) in a base-catalyzed transesterification, saponification (soap formation) can occur.[2]For high FFA feedstocks, a two-step process is recommended: an initial acid-catalyzed esterification to reduce FFA content, followed by base-catalyzed transesterification.[1][2][4]
Product Purity Issues Residual Catalyst: The final product may be contaminated with the acid catalyst.Neutralize the product mixture with a base (e.g., sodium bicarbonate solution) and then wash with water to remove the salt and any remaining catalyst.[5]
Unreacted Fatty Acids: The separation of the ester from unreacted fatty acids may be incomplete.Optimize the purification process, which may include distillation, liquid-liquid extraction, or chromatography.
Contamination: Glassware or reagents may be contaminated.Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and perform a blank reaction to check for contaminants.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for fatty acid esterification?

A1: The choice of catalyst depends on the specific application and feedstock.

  • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective and widely used due to their low cost and high activity.[1][7][8] However, they can be corrosive and difficult to separate from the product mixture.[7]

  • Heterogeneous (Solid) Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays.[7][9][10] They offer advantages such as easier separation, reusability, and reduced corrosion.[7] However, they may exhibit lower activity compared to homogeneous catalysts due to diffusion limitations.[9]

Q2: How does temperature affect the esterification reaction?

A2: Increasing the reaction temperature generally increases the reaction rate, leading to a faster conversion of fatty acids to esters.[3] However, excessively high temperatures can lead to undesirable side reactions, such as the oxidation of unsaturated fatty acids.[1] The optimal temperature is a trade-off between reaction rate and product stability. For many processes using methanol, a temperature around 60-70°C is common.[1][11]

Q3: What is the ideal molar ratio of alcohol to fatty acid?

A3: A molar excess of alcohol is used to shift the reaction equilibrium towards the formation of the ester product.[3] The optimal ratio depends on the specific reactants and conditions. Ratios from 3:1 to 20:1 (alcohol:fatty acid) have been reported.[1][12] While a higher ratio can increase conversion, it can also increase downstream separation costs.

Q4: Why is water removal important during esterification?

A4: Esterification is a reversible reaction that produces water as a byproduct.[3] The presence of water can shift the equilibrium back towards the reactants, reducing the final ester yield.[2] Water can also deactivate some acid catalysts.[2][3] Therefore, removing water as it is formed is a key strategy for maximizing ester conversion.

Q5: Can I use hydrated alcohol for the reaction?

A5: While anhydrous alcohols are generally preferred to maximize conversion, some studies have shown that esterification can be successfully carried out with hydrated alcohol, especially when using a semi-continuous reactor that allows for the continuous removal of water.[7] This can be a more cost-effective approach.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimization of fatty acid esterification.

Table 1: Influence of Reaction Parameters on Fatty Acid Conversion

Fatty Acid Alcohol Catalyst Catalyst Conc. Molar Ratio (Alcohol:FFA) Temp. (°C) Time Conversion (%) Reference
Rapeseed Oil Fatty AcidsMethanolH₂SO₄1.0%5:170300 min~96.5[1]
Rapeseed Oil Fatty AcidsMethanolH₂SO₄0.1%20:170240 min>97.8 (two-stage)[1]
Oleic Acid in Sunflower OilMethanolH₂SO₄3 wt%9:15575 min95[2][3]
Saturated Palm Fatty AcidTrimethylolpropaneH₂SO₄5%3.5:11506 h93[5]
Lauric Acid2-Ethyl HexanolAmberlyst-16-1.25:11405 h>98[9]
Low FFA Mixed Crude Palm OilMethanolH₂SO₄1.6%17.4 vol%6035 min>98 (FFA reduction)[11]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification of Free Fatty Acids

This protocol provides a general guideline for the esterification of free fatty acids using a homogeneous acid catalyst.

Materials:

  • Fatty acid or oil containing free fatty acids (FFAs)

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., hexane, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid or oil.

  • Reagent Addition: Add the alcohol in the desired molar ratio to the fatty acid. While stirring, slowly add the acid catalyst.

  • Reaction: Heat the mixture to the desired reaction temperature and maintain it for the specified reaction time. The progress of the reaction can be monitored by measuring the acid value of the mixture at different time intervals.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a non-polar solvent was not used in the reaction, add an organic solvent to extract the ester.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH to ensure complete neutralization.

    • Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. The crude ester can be further purified by distillation or chromatography if necessary.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is a standard method for preparing FAMEs for analysis by gas chromatography (GC).

Materials:

  • Fatty acid sample (1-25 mg)

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane

  • Water

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Derivatization: Add 2 mL of the BCl₃-methanol solution to the sample.

  • Heating: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane layer.

  • Analysis: Allow the layers to separate. The upper hexane layer containing the FAMEs can be directly injected into the GC for analysis.

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Fatty_Acid Fatty Acid / Oil Reaction_Vessel Reaction Vessel (Heating & Stirring) Fatty_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO₃) Reaction_Vessel->Neutralization Crude Product Extraction Extraction (Organic Solvent) Neutralization->Extraction Washing Washing (Water) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purified_Ester Purified Fatty Acid Ester Solvent_Removal->Purified_Ester

Caption: General workflow for the esterification of fatty acids.

Troubleshooting_Logic Start Low Ester Yield? Check_Time_Temp Increase Reaction Time/Temperature Start->Check_Time_Temp Yes Check_Catalyst Increase Catalyst Concentration Start->Check_Catalyst Yes Check_Water Implement Water Removal Strategy Start->Check_Water Yes Check_Alcohol_Ratio Increase Alcohol Molar Ratio Start->Check_Alcohol_Ratio Yes Side_Reactions Side Reactions Observed? Start->Side_Reactions No Check_Time_Temp->Side_Reactions Check_Catalyst->Side_Reactions Check_Water->Side_Reactions Check_Alcohol_Ratio->Side_Reactions Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes (Oxidation) Two_Step_Process Use Two-Step Esterification/ Transesterification Side_Reactions->Two_Step_Process Yes (Saponification) Purity_Issues Product Purity Issues? Side_Reactions->Purity_Issues No Lower_Temp->Purity_Issues Two_Step_Process->Purity_Issues Improve_Workup Optimize Neutralization and Washing Steps Purity_Issues->Improve_Workup Yes Check_Contamination Verify Reagent Purity and Glassware Cleanliness Purity_Issues->Check_Contamination Yes Success Optimized Reaction Purity_Issues->Success No Improve_Workup->Success Check_Contamination->Success

Caption: Troubleshooting logic for fatty acid esterification.

References

How to prevent the hydrolysis of 12-Acetoxystearic acid during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 12-Acetoxystearic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during my experiments?

A1: The primary cause of degradation for this compound is the hydrolysis of its ester group. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions, as well as elevated temperatures. The hydrolysis product is 12-hydroxystearic acid and acetic acid.

Q2: How can I minimize the hydrolysis of this compound in my aqueous experimental buffers?

A2: To minimize hydrolysis in aqueous buffers, it is critical to control the pH. Esters are generally most stable at a slightly acidic to neutral pH (around pH 5-7).[1] Buffering your solution within this range can significantly slow down the rate of hydrolysis. Additionally, preparing fresh solutions before use and storing them at low temperatures (2-8°C) for short periods can help maintain the integrity of the compound.

Q3: Are there specific types of solvents I should use or avoid to prevent hydrolysis?

A3: Yes, the choice of solvent is crucial. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can participate in the hydrolysis reaction and should be used with caution, especially under non-neutral pH conditions. Whenever possible, use aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions. These solvents do not donate protons and will not directly participate in the hydrolysis of the ester bond.

Q4: Can enzymes in my experimental system cause hydrolysis of this compound?

A4: Yes, esterase enzymes present in biological samples (e.g., cell lysates, plasma) can rapidly catalyze the hydrolysis of the acetyl group from this compound. If your experimental system contains such enzymes, it is important to work at low temperatures and consider the use of esterase inhibitors, if compatible with your experimental goals.

Q5: How can I detect if my this compound has hydrolyzed?

A5: The most common method for detecting hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC). By developing an HPLC method, you can separate and quantify both the parent compound (this compound) and its hydrolysis product (12-hydroxystearic acid). An increase in the peak corresponding to 12-hydroxystearic acid over time is a direct indication of hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Hydrolysis of the compound leading to varying concentrations of the active molecule.1. Prepare fresh solutions of this compound for each experiment. 2. Use a buffered solution at a pH between 5 and 7. 3. Monitor the integrity of your stock and working solutions using HPLC.
Loss of compound activity over time. Gradual hydrolysis of the acetyl group, leading to the formation of the less active or inactive 12-hydroxystearic acid.1. Store stock solutions in an aprotic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. For aqueous working solutions, use them immediately after preparation.
Precipitation in aqueous solutions. Poor solubility of this compound, which can be exacerbated by changes in pH or temperature.1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous experimental medium. 2. Ensure the final concentration of the organic solvent in your aqueous medium is low and does not affect your experiment.
Unexpected biological effects. The hydrolysis product, 12-hydroxystearic acid, may have its own biological activity that confounds the experimental results.1. Run a control experiment with 12-hydroxystearic acid to assess its individual effects. 2. Minimize hydrolysis by following the recommended handling and storage procedures.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber glass vial on an analytical balance.

    • Carefully weigh the desired amount of this compound into the vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Hydrolysis of this compound using HPLC

This protocol provides a general guideline for an HPLC method to separate this compound from its hydrolysis product, 12-hydroxystearic acid. Method optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation and Columns:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A gradient elution may be necessary to achieve good separation. An example gradient is as follows:

      • 0-5 min: 80% B

      • 5-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 80% B

      • 21-25 min: Re-equilibration at 80% B

  • Run Parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection: UV at 210 nm or ELSD

  • Procedure:

    • Prepare standard solutions of both this compound and 12-hydroxystearic acid in the mobile phase or a compatible solvent to determine their retention times.

    • Inject your experimental samples and monitor for the appearance and increase of the 12-hydroxystearic acid peak and a corresponding decrease in the this compound peak.

    • Quantify the peaks by integrating the peak areas and comparing them to a standard curve.

Visualizations

Hydrolysis_Pathway 12-Acetoxystearic_Acid This compound 12_Hydroxystearic_Acid 12-Hydroxystearic Acid 12-Acetoxystearic_Acid->12_Hydroxystearic_Acid Hydrolysis (H2O, H+ or OH-) Acetic_Acid Acetic Acid 12-Acetoxystearic_Acid->Acetic_Acid Hydrolysis (H2O, H+ or OH-)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock in Anhydrous DMSO Store_Aliquots Store Aliquots at -80°C Stock_Solution->Store_Aliquots Working_Solution Prepare Fresh Working Solution in Buffered Medium (pH 5-7) Store_Aliquots->Working_Solution Use Fresh Aliquot Run_Experiment Conduct Experiment Promptly Working_Solution->Run_Experiment Analyze_Sample Analyze Sample by HPLC Run_Experiment->Analyze_Sample Quantify Quantify Parent and Hydrolysis Product Analyze_Sample->Quantify

Caption: Recommended workflow to minimize hydrolysis.

References

Identification and minimization of byproducts in 12-Acetoxystearic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 12-Acetoxystearic acid (12-ASA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acetylation of 12-Hydroxystearic acid (12-HSA). This reaction typically involves treating 12-HSA with an acetylating agent like acetic anhydride, often in the presence of a catalyst.[1][2] The starting material, 12-HSA, is commonly produced by the hydrogenation of ricinoleic acid, which is derived from castor oil.[3][4]

Q2: What are the primary byproducts I should be aware of during 12-ASA synthesis?

A2: The primary byproducts and impurities to monitor are:

  • Unreacted 12-Hydroxystearic acid (12-HSA): Incomplete acetylation is a common issue.

  • Acetic Acid: A byproduct of the reaction when using acetic anhydride, and can also be formed from its hydrolysis.[1] Its presence is often indicated by a distinct vinegar-like odor.

  • Polymeric or Oligomeric Species: Intermolecular esterification can occur, especially at elevated temperatures, leading to the formation of larger molecules.

  • Stearic Acid: Can be present as an impurity if the starting 12-HSA was not fully purified after the hydrogenation of castor oil, which involves the reduction of the hydroxyl group.[4]

  • Other Fatty Acids: If the 12-HSA is derived from castor oil, it may contain other fatty acids like oleic, linoleic, and palmitic acids if not properly purified.[5]

Q3: My final product has a strong vinegar smell. What does this mean and how can I fix it?

A3: A strong vinegar-like odor indicates the presence of residual acetic acid. This is a byproduct of the acetylation reaction. To remove it, you can wash the product with water or a dilute basic solution (e.g., sodium bicarbonate solution) during the workup, followed by thorough drying.

Q4: How does water content affect the reaction?

A4: Water can hydrolyze the acetylating agent (e.g., acetic anhydride) to form acetic acid, reducing the efficiency of the main reaction.[1] It can also promote the reverse reaction (hydrolysis of the ester product) under acidic conditions.[6] Therefore, it is crucial to use dry reagents and solvents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 12-ASA.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 12-ASA Incomplete Reaction: Insufficient acetylating agent, short reaction time, or low temperature.Increase the molar ratio of the acetylating agent to 12-HSA. Optimize reaction time and temperature based on literature protocols (e.g., 160°C for 1 hour).[2]
Hydrolysis: Presence of water in reactants or solvent.[1][6]Ensure all glassware is oven-dried. Use anhydrous reagents and solvents.
Catalyst Inefficiency: Incorrect catalyst choice or concentration.Use an appropriate acid catalyst (e.g., sulfuric acid) or consider enzymatic lipases for milder conditions.[1][7] Optimize catalyst concentration.
Product is Discolored (Yellow/Gray) Impurities in Starting Material: The initial 12-HSA may contain impurities.Purify the 12-HSA before use via recrystallization. Pure stearic acid derivatives should be white and waxy.[8]
High Reaction Temperature: Thermal degradation or side reactions may occur at excessively high temperatures.Maintain the recommended reaction temperature. Avoid prolonged heating.
Analytical Data Shows Impurities IR Spectrum: A broad peak around 3300-3500 cm⁻¹ indicates the presence of an O-H group from unreacted 12-HSA or water.Improve the reaction completion by adjusting stoichiometry or reaction time. Enhance purification steps like column chromatography or recrystallization to separate the unreacted starting material.[1]
¹H NMR Spectrum: A peak corresponding to the hydroxyl proton of 12-HSA is observed.See the solution for IR spectrum impurities.
GC-MS Analysis: Peaks corresponding to stearic acid or other fatty acids are detected.[1]Improve the purification of the starting 12-HSA. The presence of stearic acid can result from over-reduction during the hydrogenation of castor oil.[4]

Byproduct Identification

A multi-technique approach is recommended for the unambiguous identification of byproducts.

Analytical Technique Byproduct Detected Characteristic Signal / Observation
Infrared (IR) Spectroscopy Unreacted 12-HSA, WaterBroad absorption band in the 3300-3500 cm⁻¹ region (O-H stretch).
¹H NMR Spectroscopy Unreacted 12-HSASignal for the hydroxyl proton (-OH) and a different chemical shift for the proton on the carbon bearing the hydroxyl group (CH -OH) compared to the acetylated carbon (CH -OAc).[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile impurities, other fatty acidsAllows for separation and identification of components based on retention time and mass-to-charge ratio. Essential for detecting byproducts like stearic acid.[1][9]
High-Performance Liquid Chromatography (HPLC) Non-volatile impurities, unreacted 12-HSACan be used with detectors like Evaporative Light Scattering (ELSD) to quantify non-chromophoric compounds like fatty acids.[9][10]
Titration (Acid Value) Acetic Acid, Unreacted Carboxylic AcidsMeasures the amount of free carboxylic acid groups in the sample, indicating the presence of acidic impurities or unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on common laboratory practices for acetylation.

Materials:

  • 12-Hydroxystearic acid (12-HSA)

  • Acetic anhydride

  • Catalyst (e.g., concentrated sulfuric acid or an enzyme like lipase)[1][7]

  • Anhydrous solvent (optional, e.g., toluene or dichloromethane)[1]

Procedure:

  • Ensure all glassware is thoroughly dried in an oven.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12-HSA.

  • Add the solvent if required, followed by the acetylating agent (acetic anhydride, typically in molar excess).

  • Carefully add the catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60-160°C) and stir for the specified time (e.g., 1-8 hours).[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 12-HSA spot.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water or an ice bath to hydrolyze excess acetic anhydride.

  • Perform a liquid-liquid extraction using an appropriate organic solvent. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sample Preparation for GC-MS Analysis

To analyze for fatty acid byproducts, derivatization is often required to increase volatility.

Materials:

  • 12-ASA sample

  • Methanol

  • BF₃-Methanol or HCl-Methanol solution (for esterification)

  • Hexane or other suitable organic solvent

Procedure:

  • Weigh a small amount of the 12-ASA sample into a vial.

  • Add a solution of BF₃ or HCl in methanol to the vial.

  • Seal the vial and heat at a specified temperature (e.g., 60-100°C) for a set time to convert the carboxylic acids to their corresponding methyl esters (FAMEs).

  • Cool the reaction mixture and add water and a nonpolar solvent like hexane.

  • Shake the mixture and allow the layers to separate.

  • Carefully collect the upper organic layer containing the FAMEs.

  • This solution is now ready for injection into the GC-MS system.

Visual Guides

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Byproduct Formation

Caption: Decision tree for troubleshooting common impurities in 12-ASA synthesis.

References

Technical Support Center: 12-Acetoxystearic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 12-Acetoxystearic acid (12-ASA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the acetylation of 12-Hydroxystearic acid (12-HSA).

Question: We are experiencing a significantly lower yield of 12-ASA upon moving from a 1L lab reactor to a 50L pilot reactor. What are the potential causes and solutions?

Answer:

Low yield during scale-up is a common problem often linked to mass and heat transfer limitations.

  • Potential Cause 1: Inadequate Temperature Control. The acetylation of 12-HSA with acetic anhydride is an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, promoting side reactions like dehydration or oligomerization of 12-HSA.[1]

  • Solution 1:

    • Controlled Reagent Addition: Instead of adding all the acetic anhydride at once, implement a slow, controlled addition (dosing) to manage the rate of heat generation.

    • Enhanced Cooling: Ensure your pilot reactor's cooling jacket is operating efficiently. Consider pre-chilling the 12-HSA solution before starting the acetic anhydride addition.

    • Monitoring: Place multiple temperature probes within the reactor to detect and prevent localized hot spots.

  • Potential Cause 2: Poor Mixing. Inadequate agitation in a larger vessel can lead to a non-homogenous reaction mixture. Pockets of unreacted 12-HSA or localized high concentrations of catalyst and acetic anhydride can result in an incomplete reaction and the formation of byproducts.

  • Solution 2:

    • Impeller Optimization: Verify that the impeller type (e.g., anchor, pitched-blade turbine) and agitation speed (RPM) are appropriate for the viscosity of the reaction medium at the 50L scale. The goal is to maintain full suspension and turnover of the reactor contents.

    • Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

  • Potential Cause 3: Catalyst Inefficiency. A catalyst that works well at the lab scale may not perform identically at a larger scale due to differences in mixing and mass transfer.

  • Solution 3:

    • Catalyst Screening: If using a heterogeneous catalyst, ensure it is not settling due to poor agitation. For homogeneous catalysts, verify that it is being distributed evenly. Consider re-evaluating catalyst loading at the pilot scale. See the data in Table 1 for catalyst comparisons.

Question: Our final 12-ASA product is failing purity specifications due to residual starting material (12-HSA) and discoloration. How can we improve purity?

Answer:

Product impurity often stems from incomplete reactions, side reactions, or inefficient purification at scale.

  • Potential Cause 1: Incomplete Acetylation. The presence of 12-HSA indicates the reaction has not gone to completion.

  • Solution 1:

    • Reaction Time & Temperature: As shown in Table 2, both time and temperature are critical. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) and ensure it runs until no 12-HSA is detected before starting the work-up.

    • Stoichiometry: At a larger scale, ensure accurate measurement and transfer of reagents. A slight excess of the acetylating agent (acetic anhydride) is common, but a large excess can complicate purification.

  • Potential Cause 2: Thermal Degradation. The discoloration (yellowing) of the product often points to thermal degradation or side reactions that occur at elevated temperatures.

  • Solution 2:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range identified during lab-scale experiments (see Table 2). Avoid temperature overshoots, especially during the exothermic addition of acetic anhydride.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidation, which can contribute to color formation at higher temperatures.

  • Potential Cause 3: Inefficient Purification. Purification methods like crystallization can be challenging to scale up effectively.

  • Solution 3:

    • Crystallization Solvent & Conditions: The solvent system and cooling profile are critical for effective purification. A method for purifying stearic acid involves crystallization from a petroleum ether/methylene chloride mixture, which avoids very low temperatures.[2] You may need to re-optimize the solvent ratio and cooling rate for the larger volume to achieve the desired crystal size and purity.

    • Washing: Ensure the filter cake is washed thoroughly with a cold, appropriate solvent to remove residual acetic acid and other soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is recommended for scaling up 12-HSA acetylation?

A1: The choice depends on your process requirements.

  • Homogeneous Catalysts: Acid catalysts (like sulfuric acid) or basic catalysts (like pyridine or 4-dimethylamino pyridine[3]) are effective. While they often lead to faster reaction rates, they must be completely removed during the work-up, which can involve multiple neutralization and washing steps, generating more wastewater.

  • Heterogeneous Catalysts: Solid acid catalysts (e.g., acidic resins) can simplify purification. They can be removed by simple filtration, which is highly advantageous at an industrial scale. However, they may be more expensive and can suffer from lower activity or deactivation over time. See Table 1 for a comparison.

Q2: What are the primary safety concerns when scaling up this process?

A2: The primary concerns are:

  • Thermal Runaway: The exothermic nature of the reaction requires a robust reactor cooling system and a well-defined emergency plan.

  • Handling of Reagents: Acetic anhydride is corrosive and has a noxious odor. Sulfuric acid is highly corrosive. Ensure personnel are equipped with appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area.

  • Pressure Buildup: If the reaction temperature rises uncontrollably, it could lead to the boiling of reagents and a dangerous increase in reactor pressure. Ensure the reactor is equipped with a pressure relief valve and a rupture disc.

Q3: How can we monitor the reaction's progress effectively in a large reactor?

A3: Real-time monitoring is crucial for consistency. While sampling for offline analysis (TLC, GC) is standard, consider implementing in-situ monitoring technologies for large-scale production, such as process infrared (IR) spectroscopy. These probes can track the disappearance of the 12-HSA hydroxyl peak and the appearance of the 12-ASA ester peak in real-time without needing to take samples from the reactor.

Data Presentation

Table 1: Comparison of Catalysts for 12-HSA Acetylation at Pilot Scale (50L)

Catalyst TypeCatalystLoading (mol%)Reaction Time (h)Yield (%)Purity (%)Post-Reaction Work-Up
HomogeneousSulfuric Acid1.039496Neutralization, Brine Washes
Homogeneous4-DMAP2.549698Aqueous Washes, Extraction
HeterogeneousAmberlyst-1515 (w/w%)89197Simple Filtration

Data is representative and should be optimized for your specific process.

Table 2: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
6068599Slow reaction rate
8049698Optimal balance of rate and purity
10039495Slight product discoloration noted
12028890Significant yellowing and byproduct formation

Conditions: 50L reactor, 4-DMAP catalyst. Data is representative.

Experimental Protocols

Protocol: Scaled-Up Synthesis of this compound (50L Reactor)

1. Reactor Preparation:

  • Ensure the 50L glass-lined reactor is clean, dry, and passivated.

  • Calibrate all probes (temperature, pressure).

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes.

2. Reagent Charging:

  • Charge the reactor with 12-Hydroxystearic acid (15.0 kg, 50.0 mol).

  • Add a suitable solvent (e.g., Toluene, 20 L) to aid in mixing and heat transfer.

  • Begin agitation at a speed sufficient to create a mobile slurry (e.g., 100-150 RPM).

  • Add the chosen catalyst (e.g., 4-DMAP, 1.53 kg, 12.5 mol).

3. Acetylation Reaction:

  • Set the reactor jacket temperature to 75°C to bring the internal temperature to ~80°C.

  • Using a dosing pump, add acetic anhydride (5.6 kg, 55.0 mol) subsurface over a period of 2 hours.

  • Crucially, monitor the internal temperature. If it exceeds 85°C, immediately stop the addition and allow the temperature to stabilize before resuming.

  • After the addition is complete, hold the batch at 80°C for an additional 2-3 hours.

4. Reaction Monitoring:

  • After the hold period, take a sample from the reactor via a sample valve.

  • Analyze the sample by TLC or GC to confirm the absence of 12-HSA. If starting material remains, extend the reaction time by 1-hour increments.

5. Work-Up and Isolation:

  • Cool the reactor contents to 40°C.

  • Slowly add deionized water (10 L) to quench the excess acetic anhydride. Note: This is exothermic.

  • Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 10 L) and brine (1 x 10 L).

  • Concentrate the organic layer under vacuum to remove the solvent.

6. Purification (Crystallization):

  • Dissolve the crude 12-ASA residue in a minimal amount of hot heptane (~30 L).

  • Slowly cool the solution to room temperature, then further cool to 0-5°C over 4 hours to induce crystallization.

  • Filter the resulting solid product using a Nutsche filter.

  • Wash the filter cake with cold (0°C) heptane (2 x 5 L).

  • Dry the purified 12-ASA in a vacuum oven at 40-45°C until a constant weight is achieved.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification raw_materials Raw Materials (12-HSA, Acetic Anhydride) reactor_prep Reactor Setup & Inerting reaction Acetylation Reaction (Temp. Control, Dosing) reactor_prep->reaction monitoring In-Process Monitoring (IPC) reaction->monitoring workup Quench & Aqueous Work-Up monitoring->workup isolation Solvent Removal & Crystallization workup->isolation drying Filtration & Drying isolation->drying final_product Final Product (12-ASA) drying->final_product

Caption: General workflow for the scaled-up production of this compound.

Troubleshooting_Yield start Low Yield Detected check_temp Review Temperature Logs start->check_temp hot_spots Hot Spots > 85°C? check_temp->hot_spots sol_temp Improve Cooling / Slow Reagent Dosing hot_spots->sol_temp Yes check_mixing Evaluate Mixing hot_spots->check_mixing No end Implement Corrective Action sol_temp->end sol_mixing Increase Agitation / Check Impeller check_mixing->sol_mixing Yes (Poor Mixing) check_ipc Check IPC Results check_mixing->check_ipc No (Good Mixing) sol_mixing->end sol_ipc Extend Reaction Time check_ipc->sol_ipc Yes (Incomplete) check_ipc->end No (Complete) sol_ipc->end

Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.

Caption: Chemical reaction pathway for the acetylation of 12-HSA.

References

Method development for the quantitative analysis of 12-Acetoxystearic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method development for the quantitative analysis of 12-Acetoxystearic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantitative analysis of this compound?

A1: The primary methods for the quantitative analysis of this compound and its precursor, 12-Hydroxystearic acid (12-HSA), are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • HPLC with Evaporative Light Scattering Detection (ELSD): This method is advantageous as it often does not require derivatization, simplifying the sample preparation process.[1] It has been successfully used for the quantification of 12-HSA in complex matrices.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method, but it typically requires a derivatization step (e.g., esterification) to make the analyte volatile.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers high sensitivity and specificity for the analysis of hydroxy fatty acids without derivatization.[4]

Q2: What is the relationship between this compound and 12-Hydroxystearic acid (12-HSA)?

A2: this compound is the acetate ester of 12-Hydroxystearic acid. It is synthesized from 12-HSA, often through a reaction with acetic anhydride.[5] For analytical purposes, it's important to note that this compound can be hydrolyzed back to 12-HSA under acidic or basic conditions.[5]

12-Hydroxystearic_acid 12-Hydroxystearic Acid 12-Acetoxystearic_acid This compound 12-Hydroxystearic_acid->12-Acetoxystearic_acid Esterification Acetic_anhydride Acetic Anhydride Acetic_anhydride->12-Acetoxystearic_acid 12-Acetoxystearic_acid->12-Hydroxystearic_acid Hydrolysis cluster_Start Start: Analytical Issue cluster_Problems Problem Identification cluster_Causes Potential Causes cluster_Solutions Solutions start Identify Analytical Problem p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Low Sensitivity/ No Peak start->p2 p3 Poor Reproducibility start->p3 c1a Column Overload p1->c1a c1b Incompatible Solvent p1->c1b c1c Column Degradation p1->c1c c2a Incorrect Detector Settings p2->c2a c2b Sample Degradation p2->c2b c2c Low Concentration p2->c2c c3a Inconsistent Sample Prep p3->c3a c3b System Leak p3->c3b c3c Autosampler Issue p3->c3c s1a Dilute Sample c1a->s1a s1b Match Sample Solvent to Mobile Phase c1b->s1b s1c Replace Column c1c->s1c s2a Optimize Detector (e.g., ELSD Temp) c2a->s2a s2b Check Sample Stability c2b->s2b s2c Concentrate Sample c2c->s2c s3a Standardize Protocol c3a->s3a s3b Check Fittings c3b->s3b s3c Service Autosampler c3c->s3c cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing A 1. Sample Extraction/ Dissolution B 2. Derivatization (e.g., FAMEs) A->B C 3. Quenching & Extraction B->C D 4. Injection into GC C->D E 5. Chromatographic Separation D->E F 6. Ionization & Mass Analysis (MS) E->F G 7. Peak Integration F->G H 8. Quantification vs. Calibration Curve G->H I 9. Final Report H->I

References

Validation & Comparative

Comparison of properties: 12-Acetoxystearic acid vs. 12-hydroxystearic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 12-Acetoxystearic Acid and 12-Hydroxystearic Acid for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the physicochemical properties, biological activities, and applications of this compound and its precursor, 12-hydroxystearic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in material selection and experimental design.

Physicochemical Properties

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid characterized by a hydroxyl group at its 12th carbon. This compound is a derivative where this hydroxyl group is esterified to an acetoxy group. This structural difference significantly influences their physical and chemical properties.

PropertyThis compound12-Hydroxystearic Acid
Molecular Formula C₂₀H₃₈O₄[1]C₁₈H₃₆O₃[2][3]
Molecular Weight 342.519 g/mol [1]300.48 g/mol [2][3][4]
Melting Point 40-50 °C (estimated)[5]72-81 °C[2][6][7][8]
Appearance -Waxy, cream-colored solid (flakes/powder)[6]
Solubility Moderate in water (due to polar groups)[5]Insoluble in water; Soluble in ethanol, ether, and chloroform[2][6][8]
LogP 5.87410[1]5.7[6]

Biological Activities and Applications

While chemically related, the applications of these two fatty acids differ, largely due to the presence of the reactive hydroxyl group in 12-HSA, which is protected in its acetoxy derivative.

FeatureThis compound12-Hydroxystearic Acid
Primary Role A derivative and potential prodrug or intermediate.A versatile excipient, gelling agent, and bioactive molecule.
Key Biological Interactions Can be hydrolyzed to release 12-hydroxystearic acid and acetic acid, which can then participate in biochemical pathways.[5]Modulates signaling pathways (e.g., WNT, IGF-1/IGFBP) related to skin health, acts as a PPARα agonist, and can influence cell proliferation.[9][10] It may also serve as an interspecies signaling factor in microbial communities.[11]
Drug Development Applications Potential for use in prodrug strategies where controlled release of 12-HSA is desired. The acetoxy group may be susceptible to enzymatic hydrolysis.[5]Used in drug formulations as a gelling agent for controlled-release depot injections, enhancing the bioavailability of active pharmaceutical ingredients (APIs).[12][13] Also used as a thickener in ointments and creams.[14]
Cosmetic Industry Applications -Widely used as a thickening agent, emollient, and surfactant in creams, lotions, and other personal care products.[14][15][16]
Other Industrial Applications -A key component in the manufacturing of lubricants and greases, coatings, plastics, and textiles.[6][12]

Experimental Protocols

Synthesis of this compound from 12-Hydroxystearic Acid

This protocol describes a general method for the acetylation of 12-hydroxystearic acid.

Materials:

  • 12-hydroxystearic acid

  • Acetic anhydride

  • Catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 12-hydroxystearic acid in the chosen anhydrous solvent in a round-bottom flask.

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Carefully add the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of fatty acids.[17][18]

Materials:

  • Melting point apparatus (e.g., DigiMelt) or Thiele tube setup

  • Capillary tubes (closed at one end)

  • Sample of the fatty acid

  • Thermometer

Procedure:

  • Ensure the fatty acid sample is dry and finely powdered.

  • Pack a small amount of the sample into the closed end of a capillary tube to a height of about 2-3 mm.[18]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • The melting point is reported as this range.

Solubility Test

This protocol provides a qualitative assessment of the solubility of the fatty acids in different solvents.[19][20][21]

Materials:

  • Test tubes and rack

  • Samples of this compound and 12-hydroxystearic acid

  • A range of solvents (e.g., water, ethanol, chloroform, ether)

  • Vortex mixer

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of the fatty acid into a series of labeled test tubes.

  • Add a fixed volume (e.g., 1 mL) of each solvent to the respective test tubes.

  • Vigorously shake or vortex each tube for a set amount of time (e.g., 1-2 minutes).

  • Allow the tubes to stand and observe the results.

  • Record whether the compound dissolves completely (forms a homogenous solution), is partially soluble, or is insoluble (forms a separate layer or remains as a solid).

Visualizations

Experimental Workflow and Relationship

The following diagram illustrates the synthetic relationship between 12-hydroxystearic acid and this compound, as well as their differing application pathways.

G cluster_synthesis Synthesis & Derivatization cluster_applications Primary Application Areas HSA 12-Hydroxystearic Acid ASA This compound HSA->ASA Acetylation (+ Acetic Anhydride) HSA_apps Direct Applications: - Gelling Agent - Emollient - Lubricant Component - Bioactive Molecule HSA->HSA_apps Utilized for its -OH group functionality ASA->HSA Hydrolysis (e.g., enzymatic) ASA_apps Potential Applications: - Prodrug - Intermediate ASA->ASA_apps Utilized for its protected -OH group & hydrolysis potential

Caption: Synthetic relationship and application pathways of 12-HSA and 12-ASA.

Signaling Pathway Modulation by 12-Hydroxystearic Acid

This diagram depicts the reported influence of 12-hydroxystearic acid on signaling pathways in skin cells, which is relevant for its application in cosmetics and dermatology.

G cluster_wnt WNT Signaling Pathway cluster_igf IGF-1/IGFBP Signaling HSA 12-Hydroxystearic Acid sFRP1 sFRP1 HSA->sFRP1 reduces levels of IGFBP3 IGFBP3 HSA->IGFBP3 reduces levels of WNT_Activation WNT Pathway Activation sFRP1->WNT_Activation inhibits Melanogenesis Melanogenesis WNT_Activation->Melanogenesis promotes Keratinocyte_Diff Keratinocyte Differentiation IGFBP3->Keratinocyte_Diff influences

Caption: Modulation of skin-related signaling pathways by 12-hydroxystearic acid.

References

Comparative Guide to Purity Validation of 12-Acetoxystearic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 12-Acetoxystearic acid. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of fatty acids, offering the significant advantage of operating at ambient temperatures, which minimizes the risk of degradation for sensitive molecules[1]. For a compound like this compound, which lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization. A rapid and simple HPLC-ELSD method has been established for the closely related compound, 12-hydroxystearic acid, which serves as an excellent model for validating this compound[2][3][4][5].

Experimental Workflow for HPLC Purity Validation

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Final Assessment Sample Weigh Synthesized This compound Hydrolysis Alkaline Hydrolysis (to 12-Hydroxystearic Acid) Sample->Hydrolysis Standard Prepare this compound Reference Standard Solutions Dilution Dilute in Mobile Phase (e.g., Methanol) Standard->Dilution Hydrolysis->Dilution HPLC HPLC-ELSD Analysis Dilution->HPLC Data Data Acquisition (Chromatogram Generation) HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (Repeatability) Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Purity Calculate Purity (%) Specificity->Purity Linearity->Purity Accuracy->Purity Precision->Purity Report Generate Validation Report Purity->Report

Caption: Workflow for the purity validation of this compound using HPLC.

Detailed HPLC-ELSD Experimental Protocol

This protocol is adapted from a validated method for 12-hydroxystearic acid, the hydrolyzed form of the target analyte[2][3][5].

  • Sample Preparation (Alkaline Hydrolysis):

    • Accurately weigh the synthesized this compound sample.

    • Perform alkaline hydrolysis to convert the ester to 12-hydroxystearic acid. This step simplifies analysis by focusing on the core molecule and allows comparison with available reference standards.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, injector, and column oven.

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[2][3].

    • Detector: Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution using Methanol and 1% Acetic Acid in water[2][3].

    • Flow Rate: 1.2 mL/min[2][3].

    • Column Temperature: 40°C[2][3].

    • ELSD Drift Tube Temperature: 40°C[2][3].

    • Nebulizer Gas (N₂): 337 kPa[2][3].

  • Validation Procedure:

    • Specificity: Analyze a blank, the reference standard, and the sample solution to ensure no interference at the retention time of the analyte peak[4].

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., for 12-hydroxystearic acid, a range of 119.1–1190.7 μg·mL⁻¹ has been validated)[2][5]. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix. The mean recovery for 12-hydroxystearic acid has been reported at 101.5%[2][3].

    • Precision: Assess repeatability by injecting the same sample multiple times (n=6). The Relative Standard Deviation (RSD) should be below a specified threshold (e.g., <1.7% for 12-hydroxystearic acid)[2][3].

    • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For 12-hydroxystearic acid, the LOD and LOQ were found to be 1.1 μg·mL⁻¹ and 3.2 μg·mL⁻¹, respectively[2][3].

Comparison with Alternative Analytical Methods

While HPLC is a highly suitable method, other techniques are widely used for fatty acid analysis and offer different advantages.

  • Gas Chromatography (GC): GC is considered the most frequently used and powerful technique for fatty acid analysis[6]. It requires that analytes be volatile. Therefore, fatty acids are typically derivatized into fatty acid methyl esters (FAMEs) prior to analysis to increase their volatility[7][8][9]. GC is often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for structural identification and enhanced selectivity[8][10].

  • Supercritical Fluid Chromatography (SFC): SFC is a modern technique that uses a supercritical fluid, typically CO₂, as the mobile phase[11]. It combines the benefits of both gas and liquid chromatography, offering high efficiency and short analysis times[12]. SFC is particularly well-suited for the analysis of non-polar compounds like fatty acids and can often analyze them with minimal sample preparation[12][13].

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and SFC for the purity analysis of this compound.

ParameterHPLC-ELSDGas Chromatography (GC-FID)Supercritical Fluid Chromatography (SFC-MS)
Principle Separation in a liquid mobile phase based on polarity.Separation of volatile derivatives in a gaseous mobile phase.Separation using a supercritical fluid mobile phase.
Sample Preparation Alkaline hydrolysis may be required. No derivatization needed for ELSD[3].Derivatization to FAMEs is mandatory[8][9].Often requires minimal preparation (dissolution in solvent)[13].
Analysis Time Moderate (e.g., ~20-30 minutes per sample)[14].Typically longer due to temperature programs, but can be fast.Very fast, often 50% shorter than corresponding HPLC methods[12].
Linearity (r²) > 0.999[2][3]Typically > 0.99Typically > 0.99
Precision (RSD%) < 2.0%[2][3]Generally < 5%Good, comparable to HPLC
Accuracy (Recovery%) 101.5 ± 2.1%[2][3]Typically 95-105%High accuracy
LOD / LOQ ~1.1 / 3.2 µg/mL[2][3]Very low (ng/mL to pg/mL range)Similar detection limits to GC-MS[12].
Key Advantage Analysis at ambient temperature, avoiding thermal degradation[1].High sensitivity and resolution; the "gold standard" for fatty acid profiles[6][7].High speed and reduced use of organic solvents ("Green" chemistry)[12][15].
Key Disadvantage Lower sensitivity for non-chromophoric compounds without specialized detectors.Derivatization adds time and potential for error; high temperatures can degrade some analytes[16].Less common instrumentation; method development can be complex.

Conclusion and Recommendations

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • HPLC-ELSD is highly recommended as a straightforward and reliable method that avoids the need for chemical derivatization and high-temperature analysis, thereby preserving the integrity of the analyte. Its validated performance for the closely related 12-hydroxystearic acid provides a strong basis for its implementation.

  • Gas Chromatography remains the benchmark for comprehensive fatty acid profiling due to its exceptional sensitivity and resolving power. It is the method of choice when trace-level impurities need to be identified and quantified, provided that the analyte is thermally stable upon derivatization.

  • Supercritical Fluid Chromatography emerges as a powerful, modern alternative, offering significant advantages in speed and environmental friendliness. For laboratories with access to SFC instrumentation, it represents an excellent option for high-throughput purity screening.

References

A Comparative Analysis of Acetylated Versus Non-Acetylated Fatty Acids in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetylated and non-acetylated fatty acids, focusing on their distinct roles in metabolic regulation and cellular signaling. The information presented is supported by experimental data and detailed methodologies to assist in experimental design and data interpretation.

Introduction

Fatty acids are fundamental building blocks for lipids and crucial signaling molecules. Their biological activity can be significantly modulated by post-translational modifications, most notably acetylation. This comparison guide explores the key differences between acetylated and non-acetylated fatty acids, examining their impact on enzyme kinetics, signaling pathways, and overall cellular function. While direct comparative quantitative data for acetylated versus non-acetylated fatty acids is sparse, this guide synthesizes available data to highlight the profound influence of acetylation on fatty acid metabolism.

Data Presentation

Quantitative Analysis of Acyl-CoA Levels in Response to High-Fat Diet

A key aspect of understanding the role of acetylated fatty acids is to examine the cellular levels of their activated form, acetyl-CoA, in comparison to other acyl-CoAs under different metabolic conditions. The following table summarizes the relative abundance of short- and medium-chain acyl-CoA species in mouse liver tissue after four weeks of a regular chow (RC) versus a high-fat diet (HFD). This data provides insight into how dietary changes can shift the balance between acetylated and non-acetylated fatty acid pools.

Acyl-CoA SpeciesRegular Chow (Relative Abundance)High-Fat Diet (Relative Abundance)Fold Change (HFD/RC)p-value
Acetyl-CoA1.000.650.65< 0.05
Malonyl-CoA1.000.400.40< 0.01
Butyryl-CoA1.001.201.20> 0.05
Isovaleryl-CoA1.000.800.80> 0.05
Hexanoyl-CoA1.001.501.50> 0.05

Data adapted from a study on the impact of a high-fat diet on tissue acyl-CoA levels. The values are presented as relative abundance normalized to the regular chow group.[1][2]

Interpretation: Consumption of a high-fat diet leads to a significant suppression of acetyl-CoA and malonyl-CoA levels in the liver.[1][2] This suggests a shift in carbon flux away from de novo lipogenesis, which utilizes acetyl-CoA as a primary building block.

Impact of High-Fat Diet on Histone Acetylation

The availability of acetyl-CoA directly influences the acetylation of proteins, including histones, which plays a crucial role in regulating gene expression. The following table shows the impact of a high-fat diet on the acetylation of specific histone lysine residues in white adipose tissue (WAT) and pancreas.

Histone ModificationTissueRegular Chow (Relative Abundance)High-Fat Diet (Relative Abundance)Fold Change (HFD/RC)p-value
H3K23acWAT1.000.750.75< 0.05
H3K18acPancreas1.000.800.80< 0.05
H3K23acPancreas1.000.700.70< 0.05

Data adapted from a study on the impact of a high-fat diet on histone acetylation levels. The values are presented as relative abundance normalized to the regular chow group.[1][2]

Interpretation: A high-fat diet leads to a significant reduction in the acetylation of specific histone lysine residues in both white adipose tissue and the pancreas.[1][2] This is consistent with the observed decrease in acetyl-CoA levels and suggests that dietary factors can have a profound impact on the epigenome through the modulation of acetylated fatty acid metabolism.

Experimental Protocols

Quantitative Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of total fatty acids from biological samples.[3][4]

a. Sample Preparation:

  • Homogenize tissue samples or pellet cells.

  • Add a known amount of deuterated internal standards for each fatty acid to be quantified.[3][4]

  • Lyse cells and acidify the mixture using methanol and HCl.[3]

  • Extract the fatty acids using an organic solvent such as iso-octane.[3][4]

  • For total fatty acid analysis, perform saponification using KOH to release esterified fatty acids.[3]

b. Derivatization:

  • Dry the extracted fatty acids under a stream of nitrogen.

  • Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide and 1% diisopropylethylamine in acetonitrile.[3][4]

  • Incubate at room temperature for 20 minutes.[3][4]

  • Dry the derivatized sample and reconstitute in iso-octane for injection.[3]

c. GC-MS Analysis:

  • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS).[5]

  • Use a temperature gradient to separate the fatty acid methyl esters.[6]

  • Detect the eluted compounds using a mass spectrometer operating in negative chemical ionization (NCI) mode.[4]

  • Quantify the endogenous fatty acids by comparing their peak areas to those of the corresponding deuterated internal standards.[3][4]

Analysis of Acetylated Proteins by Immunoprecipitation and Mass Spectrometry

This protocol outlines the enrichment and identification of acetylated proteins from cell or tissue lysates.[7][8]

a. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation state of proteins.

  • Determine the protein concentration of the lysate.

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins into peptides using an appropriate protease, such as trypsin.

b. Immunoprecipitation of Acetylated Peptides:

  • Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads (e.g., agarose or magnetic beads).[7][8]

  • Wash the beads extensively to remove non-specifically bound peptides.[7]

  • Elute the enriched acetylated peptides from the beads using an acidic solution.[7]

c. Mass Spectrometry Analysis:

  • Desalt the eluted peptides using a C18 StageTip.[7]

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the acetylated peptides and the specific sites of acetylation using database searching algorithms.

Fatty Acid Synthase (FASN) Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of FASN by monitoring the consumption of its cofactor, NADPH.[9][10]

a. Reaction Mixture:

  • Prepare a reaction buffer containing potassium phosphate (pH 6.5), EDTA, and fatty acid-free BSA.[9]

  • Add the substrates: acetyl-CoA and malonyl-CoA.[9]

  • Add the cofactor, NADPH.[9]

b. Assay Procedure:

  • Initiate the reaction by adding purified FASN enzyme to the reaction mixture.[9]

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of NADPH consumption to determine the FASN activity.

Mandatory Visualization

experimental_workflow cluster_non_acetylated Non-Acetylated Fatty Acid Analysis cluster_acetylated Acetylated Protein Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Add Internal Standards Derivatization (PFB Esters) Derivatization (PFB Esters) Extraction->Derivatization (PFB Esters) GC-MS Analysis GC-MS Analysis Derivatization (PFB Esters)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Cell Lysis Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Immunoprecipitation (Anti-Ac-K) Immunoprecipitation (Anti-Ac-K) Protein Digestion->Immunoprecipitation (Anti-Ac-K) LC-MS/MS Analysis LC-MS/MS Analysis Immunoprecipitation (Anti-Ac-K)->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Experimental workflows for the analysis of non-acetylated fatty acids and acetylated proteins.

signaling_pathway cluster_non_acetylated Non-Acetylated Fatty Acids (e.g., PUFAs) cluster_acetylated Acetylated Fatty Acids (via Acetyl-CoA) PUFAs PUFAs PPARs PPARs PUFAs->PPARs Activation Gene Expression Gene Expression PPARs->Gene Expression Modulation Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation Acetyl-CoA Acetyl-CoA Protein Acetylation Protein Acetylation Acetyl-CoA->Protein Acetylation Substrate Enzyme Activity Enzyme Activity Protein Acetylation->Enzyme Activity Regulation Metabolic Flux Metabolic Flux Enzyme Activity->Metabolic Flux

Signaling pathways influenced by non-acetylated and acetylated fatty acids.

Comparative Performance and Discussion

Enzyme Regulation

Non-acetylated fatty acids , particularly long-chain acyl-CoAs, can act as allosteric regulators of enzymes. For instance, palmitoyl-CoA can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a feedback inhibition mechanism.

Signaling Pathways

Non-acetylated polyunsaturated fatty acids (PUFAs) are well-established ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[11][12][13] Activation of PPARs by PUFAs leads to the transcriptional regulation of a host of genes involved in fatty acid uptake, oxidation, and storage.[11][12][13]

The role of acetylated fatty acids in signaling is primarily indirect, mediated through the pool of acetyl-CoA. As a substrate for histone acetyltransferases (HATs), acetyl-CoA links cellular metabolic status to the epigenetic control of gene expression. Increased acetyl-CoA levels can lead to hyperacetylation of histones, generally associated with a more open chromatin structure and increased gene transcription. Conversely, conditions that lower acetyl-CoA levels, such as a high-fat diet, can lead to histone hypoacetylation and altered gene expression profiles.[1][2] Furthermore, acetylation of transcription factors themselves, including PPARγ, can modulate their activity, adding another layer of regulatory complexity.[14]

Conclusion

The distinction between acetylated and non-acetylated fatty acids is fundamental to understanding cellular metabolism and signaling. Non-acetylated fatty acids function as essential structural components, energy sources, and direct signaling molecules through receptors like PPARs. In contrast, the impact of acetylated fatty acids is largely mediated through the central metabolic intermediate, acetyl-CoA. The availability of acetyl-CoA dictates the acetylation status of a vast array of proteins, thereby regulating enzyme activity and gene expression in response to the metabolic state of the cell.

For researchers and drug development professionals, targeting the enzymes that interconvert these fatty acid forms or that mediate their downstream effects offers promising therapeutic avenues for metabolic diseases. Further research is warranted to obtain direct comparative quantitative data on the performance of acetylated versus non-acetylated fatty acids and their interacting proteins to refine our understanding of their intricate interplay in health and disease.

References

12-Acetoxystearic Acid Versus Stearic Acid as Lubricants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of industrial lubricants, both 12-hydroxystearic acid (12-HSA) and stearic acid are well-established fatty acids utilized for their ability to reduce friction and wear. While structurally similar as 18-carbon saturated fatty acids, the presence of a hydroxyl group on the 12th carbon of 12-HSA imparts distinct properties that influence its performance as a lubricant, particularly in grease formulations. This guide provides a comparative analysis of these two lubricant additives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Performance Data Overview

The following tables summarize the available quantitative data on the lubricant performance of 12-hydroxystearic acid and stearic acid from separate studies. It is crucial to note that a direct comparison of these values is challenging due to the different base oils and experimental conditions used in the respective studies.

Table 1: Anti-Wear Performance of 12-Hydroxystearic Acid in Vegetable Oil

Additive ConcentrationBase OilTest MethodTest ConditionsMean Wear Scar Diameter (mm)
VariousCastor OilFour-Ball78 N load, 30°C and 80°CSignificantly reduced compared to base oil
VariousSesame OilFour-Ball78 N load, 30°C and 80°CSignificantly reduced compared to base oil

Source: Adapted from a study on the wear behavior of 12-hydroxystearic acid in vegetable oils. The study indicates that 12-HSA considerably reduces the wear scar diameter, with better performance observed in castor oil.

Table 2: Frictional Performance of Stearic Acid in Mineral Oil

Additive ConcentrationBase OilTest MethodTest ConditionsCoefficient of Friction (COF)
0.3 wt%2137 Mineral OilOptical EHL Test Rig30 N load, SRR 0.1Significantly lower than base oil

Source: Adapted from an experimental study on the influence of stearic acid additive on the elastohydrodynamic lubrication of mineral oil. The addition of stearic acid reduced the average COF by about 13.3%.

Experimental Protocols

Four-Ball Wear Test for 12-Hydroxystearic Acid (Illustrative, based on general practice):

This test evaluates the anti-wear properties of a lubricant. A common standard for this is ASTM D4172.

  • Apparatus: Four-Ball Wear Tester.

  • Procedure:

    • Three steel balls are clamped together in a cup, and the test lubricant (base oil with 12-HSA) is added to cover the balls.

    • A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force.

    • The top ball is rotated at a constant speed for a set duration and at a controlled temperature.

    • After the test, the wear scars on the three lower balls are measured under a microscope, and the average diameter is reported.

Elastohydrodynamic Lubrication (EHL) Test for Stearic Acid (Illustrative):

This test measures the film thickness and coefficient of friction under high pressure and rolling/sliding contact.

  • Apparatus: Optical EHL Test Rig.

  • Procedure:

    • A steel ball is loaded against a rotating glass disc, with the test lubricant (mineral oil with stearic acid) supplied to the contact point.

    • The film thickness is measured using optical interferometry.

    • The coefficient of friction is determined by measuring the tangential force.

    • Tests are conducted at various entrainment velocities and slide-to-roll ratios (SRR).

Mechanism of Action and Key Differences

The primary difference in the lubricating action of 12-HSA and stearic acid stems from the presence of the hydroxyl (-OH) group in 12-HSA.

12-Hydroxystearic Acid:

  • Thickening Agent: The hydroxyl group allows for hydrogen bonding between 12-HSA molecules, leading to the formation of a fibrous network that entraps the base oil, forming a stable grease structure. This is a key reason for its widespread use in lithium and calcium greases.[1]

  • Surface Adsorption: The polar hydroxyl and carboxyl groups can adsorb onto metal surfaces, forming a protective boundary film that reduces wear.

Stearic Acid:

  • Boundary Lubrication: The polar carboxyl group of stearic acid adsorbs onto metal surfaces, forming a well-organized, close-packed monolayer. This film acts as a barrier, preventing direct metal-to-metal contact and reducing friction and wear, especially under boundary lubrication conditions.

Below is a diagram illustrating the conceptual difference in their interaction at a metal surface.

Lubricant_Mechanism cluster_12HSA 12-Hydroxystearic Acid cluster_SA Stearic Acid MetalSurface1 Metal Surface Oil1 Base Oil HSA1 12-HSA Molecule HSA2 12-HSA Molecule HSA3 12-HSA Molecule HSA1->MetalSurface1 Adsorption (Carboxyl & Hydroxyl) HSA1->HSA2 H-Bonding HSA2->MetalSurface1 Adsorption (Carboxyl & Hydroxyl) HSA2->HSA3 H-Bonding MetalSurface2 Metal Surface Oil2 Base Oil SA1 Stearic Acid Molecule SA2 Stearic Acid Molecule SA3 Stearic Acid Molecule SA1->MetalSurface2 Adsorption (Carboxyl) SA2->MetalSurface2 Adsorption (Carboxyl) SA3->MetalSurface2 Adsorption (Carboxyl) Experimental_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare Lubricant Samples (Base Oil + Additive) FourBall Four-Ball Wear Test (e.g., ASTM D4172) Prep->FourBall FrictionTest Friction & Film Thickness Test (e.g., EHL Rig) Prep->FrictionTest WearAnalysis Measure Wear Scar Diameter FourBall->WearAnalysis FrictionAnalysis Analyze Coefficient of Friction Data FrictionTest->FrictionAnalysis FilmAnalysis Analyze Film Thickness Data FrictionTest->FilmAnalysis Comparison Compare Performance Data WearAnalysis->Comparison FrictionAnalysis->Comparison FilmAnalysis->Comparison

References

Comparative Cytotoxicity of Hydroxystearic Acid Isomers on Cancer Cell Lines: A Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals no direct studies on the cytotoxicity of 12-Acetoxystearic acid against cancer cell lines. Research has instead focused on its precursor, 12-hydroxystearic acid (12-HSA), and other positional isomers of hydroxystearic acid (HSA). This guide provides a comparative analysis of the cytotoxic effects of these HSA isomers, offering valuable insights for researchers and drug development professionals interested in the therapeutic potential of modified fatty acids.

Existing studies indicate that the position of the hydroxyl group on the stearic acid chain is a critical determinant of its cytotoxic activity. Notably, HSAs with the hydroxyl group at odd-numbered carbon positions, such as 5-HSA, 7-HSA, and 9-HSA, have demonstrated greater growth inhibitory effects on various cancer cell lines compared to isomers with the hydroxyl group at even-numbered positions, like 8-HSA and 10-HSA. In contrast, 12-HSA has been reported to exhibit reduced activity in comparison to other regioisomers[1].

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various HSA isomers across a panel of human cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate higher cytotoxic potency.

CompoundCaCo-2 (μM)HT29 (μM)HeLa (μM)MCF7 (μM)PC3 (μM)
5-HSA 25.151.322.146.4>100
7-HSA >10014.726.621.424.3
8-HSA >100>100>100>100>100
9-HSA >10049.0>100>100>100
10-HSA >100>100>100>100>100
11-HSA 27.6>100>10035.8>100

Data sourced from a study by Boga et al.[2]. The study also included the normal lung fibroblast cell line NLF, where 5-HSA, 7-HSA, and 11-HSA also showed inhibitory effects.

Experimental Protocols

The evaluation of the cytotoxic activity of HSA isomers was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (HSA isomers). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in a serum-free medium is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_measurement 3. Viability Measurement cluster_analysis 4. Data Analysis cell_seeding Seed Cancer Cells in 96-well plates adhesion Incubate for 24h for cell adhesion cell_seeding->adhesion add_compounds Add varying concentrations of HSA isomers adhesion->add_compounds incubation Incubate for 72h add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 3-4h (Formazan formation) add_mtt->formazan_formation solubilization Solubilize formazan crystals with DMSO formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

While the precise signaling pathways for most HSA isomers remain to be fully elucidated, research on 9-HSA suggests a potential mechanism involving the inhibition of histone deacetylase 1 (HDAC1)[3]. This inhibition can lead to cell cycle arrest and a subsequent reduction in cancer cell proliferation.

HDAC_Inhibition_Pathway HSA9 9-Hydroxystearic Acid (9-HSA) HDAC1 Histone Deacetylase 1 (HDAC1) HSA9->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21 activation) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (G0/G1 phase) GeneExpression->CellCycleArrest Proliferation Inhibition of Cancer Cell Proliferation CellCycleArrest->Proliferation

Caption: Proposed signaling pathway for 9-HSA in cancer cells.

References

Confirming the Esterification Site in 12-Acetoxystearic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies to confirm the precise location of esterification in 12-Acetoxystearic acid. This guide provides a comparative overview of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complete with experimental protocols, data interpretation, and visual workflows.

The precise structural elucidation of modified fatty acids, such as this compound, is paramount in understanding their biological activity and for the development of novel therapeutics. The location of the acetyl group along the stearic acid backbone significantly influences its physicochemical properties and biological function. This guide provides a comprehensive comparison of key analytical techniques to definitively confirm the esterification site at the C-12 position.

Workflow for Esterification Site Confirmation

The following diagram illustrates a logical workflow for the confirmation of the esterification site in this compound, integrating various spectroscopic methods.

Esterification_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Confirmation of C-12 Esterification Data_Analysis->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis to confirm the esterification site in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the esterification site. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HMBC, provide detailed structural information.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR Acquisition (COSY & HMBC): If necessary, acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range proton-carbon correlations, which can definitively link the acetyl protons to the C-12 of the stearic acid chain.

Data Presentation: Predicted NMR Chemical Shifts (δ) in ppm

The key diagnostic signals are the downfield shift of the proton and carbon at the esterified position (C-12).

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹³C NMR (Stearic Acid) Rationale for Confirmation
H-12~4.8-5.0 (m)--Significant downfield shift from the typical -CH₂- region (~1.2-1.6 ppm) due to the deshielding effect of the adjacent oxygen atom of the acetyl group.
C-12-~70-75~29.7Significant downfield shift from the typical methylene carbon signal in the long alkyl chain.
Acetyl -CH₃~2.0-2.1 (s)~21-A characteristic singlet integrating to 3 protons.
Acetyl C=O-~170-171-Characteristic ester carbonyl carbon signal.
Carboxylic Acid -COOH~10-12 (br s)~179-180~180.5Broad singlet for the carboxylic acid proton.
C-2 (α to COOH)~2.3 (t)~34~34.1Triplet for the methylene group adjacent to the carboxylic acid.
C-11 & C-13~1.5-1.6 (m)~34-35~29.7Methylene protons adjacent to the esterified carbon will also show a slight downfield shift.
-(CH₂)n-~1.2-1.4 (m)~29-30~29.7Bulk methylene protons of the fatty acid chain.
C-18 (-CH₃)~0.9 (t)~14~14.1Terminal methyl group.

Comparison with Alternatives: Had the esterification occurred at a different position, for example, C-2, the proton at C-2 would be shifted downfield to ~4.9-5.1 ppm, and the C-2 carbon would appear around 70-73 ppm. The characteristic triplet of the H-2 in stearic acid at ~2.3 ppm would be absent and replaced by a multiplet at a much lower field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce the location of the acetyl group. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Experimental Protocol
  • Sample Preparation (ESI): Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.

  • Sample Preparation (EI): For GC-MS analysis, the carboxylic acid group is typically derivatized (e.g., to its methyl ester) to improve volatility. The derivatized sample is then injected into the gas chromatograph.

  • MS Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For tandem MS (MS/MS), the molecular ion (or a prominent fragment ion) is isolated and fragmented to obtain further structural information.

Data Presentation: Expected Key Fragment Ions (m/z)

The fragmentation pattern will show characteristic losses that pinpoint the location of the acetoxy group.

Ionization Mode Parent Ion (m/z) Key Fragment Ions (m/z) Interpretation of Fragmentation
ESI (-)341.2 [M-H]⁻281.2 [M-H - CH₃COOH]⁻Loss of acetic acid (60 Da) is a characteristic fragmentation of acetoxy esters.
ESI (-)341.2 [M-H]⁻VariesCleavage on either side of the C-12 carbon. Cleavage between C11-C12 would yield a fragment containing the carboxylic acid, and cleavage between C12-C13 would yield a fragment containing the terminal methyl group.
EI (as methyl ester)356.3 [M]⁺297.2 [M - OCOCH₃]⁺Loss of the acetyl group as a radical (59 Da).
EI (as methyl ester)356.3 [M]⁺227.2 and 259.2Alpha-cleavage on either side of the C-12 carbon. The ion at m/z 227 corresponds to cleavage between C11-C12, and the ion at m/z 259 corresponds to cleavage between C12-C13. The presence of both these ions is highly indicative of the C-12 position.

Comparison with Alternatives: If the acetyl group were at C-2, the alpha-cleavage in EI-MS would result in a prominent fragment from the loss of the C1-C2 fragment including the methoxycarbonyl and acetoxy groups. For an acetoxy group at C-3, characteristic fragments corresponding to cleavage at the C2-C3 and C3-C4 bonds would be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of the key functional groups: a carboxylic acid and an ester.

Experimental Protocol
  • Sample Preparation: A small amount of the purified this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • IR Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Data Presentation: Characteristic Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch2500-3300Broad
C-H stretch (alkyl)2850-2960Strong, sharp
Ester C=O stretch1735-1750Strong, sharp
Carboxylic Acid C=O stretch1700-1725Strong, sharp
C-O stretch (ester)1200-1250Strong
C-O stretch (carboxylic acid)1210-1320Medium

Comparison with Alternatives: While IR spectroscopy is excellent for confirming the presence of both ester and carboxylic acid functional groups, it is generally not sufficient on its own to determine the specific location of the ester along the fatty acid chain. The spectra of positional isomers of acetoxystearic acid would be very similar. Therefore, IR is best used as a complementary technique to NMR and MS for functional group confirmation.

Logical Relationship for Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the spectroscopic data and the final confirmation of the esterification site.

Data_Interpretation cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data H1_Shift ¹H NMR: Downfield shift of H-12 (~4.9 ppm) Conclusion Conclusion: Esterification site is at C-12 H1_Shift->Conclusion C13_Shift ¹³C NMR: Downfield shift of C-12 (~72 ppm) C13_Shift->Conclusion Acetyl_Signal ¹H NMR: Singlet at ~2.0 ppm (3H) Acetyl_Signal->Conclusion Loss_AcOH ESI-MS: Loss of Acetic Acid (60 Da) Loss_AcOH->Conclusion Alpha_Cleavage EI-MS: Characteristic α-cleavage fragments around C-12 Alpha_Cleavage->Conclusion Ester_Carbonyl IR: Ester C=O stretch (~1740 cm⁻¹) Ester_Carbonyl->Conclusion Confirms functional group Acid_Carbonyl IR: Acid C=O stretch (~1710 cm⁻¹) Acid_Carbonyl->Conclusion Confirms functional group

Caption: Logical flow from specific spectroscopic evidence to the confirmation of the C-12 esterification site.

Conclusion

By employing a combination of NMR spectroscopy, Mass Spectrometry, and IR spectroscopy, the esterification site in this compound can be unequivocally confirmed. NMR provides the most definitive evidence through the characteristic downfield shifts of the proton and carbon at the C-12 position. Mass spectrometry corroborates this finding through predictable fragmentation patterns. IR spectroscopy serves as a rapid method to confirm the presence of the necessary functional groups. This multi-faceted analytical approach ensures accurate structural elucidation, which is critical for further research and development applications.

Cross-Validation of NMR and Mass Spectrometry Data for 12-Acetoxystearic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of 12-Acetoxystearic acid. The objective is to present a clear cross-validation methodology, supported by experimental protocols and data, to ensure accurate structural elucidation and purity assessment of this compound.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. These values are predicted based on the known data of its precursor, 12-Hydroxystearic acid, and typical chemical shifts for acetate groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.87m1HCH-OAc
2.34t2HCH₂-COOH
2.04s3HOAc (CH₃)
1.63m2HCH₂-CH₂-COOH
1.4-1.2m26H(CH₂)₁₃
0.88t3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~179COOH
~170C=O (Acetate)
~74CH-OAc
~34CH₂-COOH
~31-22(CH₂)₁₄
21.2CH₃ (Acetate)
14.1CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon TypePredicted Fragmentation
342.27[M]⁺Molecular Ion
283.26[M-C₂H₃O₂]⁺Loss of acetate group
265.25[M-C₂H₃O₂-H₂O]⁺Loss of acetate and water
185.15Cleavage at C11-C12
157.13Cleavage at C12-C13
43.02[C₂H₃O]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spectrometry data are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the presence of the acetate group.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: 240 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for fatty acid analysis (e.g., HP-5MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

  • To 1 mg of this compound, add 1 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of n-hexane and 0.5 mL of water.

  • Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 10 min at 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the chemical structure with its key fragments.

cross_validation_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_validation Data Cross-Validation Sample This compound NMR_Acq ¹H and ¹³C NMR Acquisition Sample->NMR_Acq Dissolve in CDCl₃ MS_Acq GC-MS Acquisition Sample->MS_Acq Derivatize to FAME NMR_Data NMR Spectra NMR_Acq->NMR_Data Validation Structure Confirmation & Purity Assessment NMR_Data->Validation Functional Groups Proton/Carbon Count MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Validation Molecular Weight Fragmentation Pattern

A Head-to-Head Comparison: 12-Acetoxystearic Acid Analogue versus Phthalates in Plasticizing Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a plasticizer is critical, influencing the final product's flexibility, durability, and, importantly, its safety profile. This guide provides an objective comparison of the plasticizing efficiency of a bio-based plasticizer analogous to 12-Acetoxystearic acid against traditional phthalates, supported by experimental data.

In the quest for safer, more sustainable alternatives to conventional petroleum-based plasticizers, bio-derived compounds are gaining significant attention. One such promising alternative is derived from castor oil, a renewable resource. This comparison focuses on the performance of Epoxy Acetylated Castor Oil (EACO), a close structural analogue of this compound, and directly compares its plasticizing effects with the widely used phthalate, Dioctyl Terephthalate (DOTP).

Quantitative Performance Metrics

The efficiency of a plasticizer is primarily determined by its ability to enhance the mechanical properties of a polymer, typically Polyvinyl Chloride (PVC). Key parameters for evaluation include tensile strength, elongation at break, and hardness. The following table summarizes the comparative performance of EACO and DOTP in PVC formulations.

Performance MetricPVC with EACOPVC with DOTP
Tensile Strength (MPa) 21.918.5
Elongation at Break (%) 350318
Hardness (Shore A) Data not availableData not available

Note: The data presented is for Epoxy Acetylated Castor Oil (EACO), a derivative of castor oil and a close structural analogue to this compound. The performance of this compound is expected to be in a similar range.

The data indicates that the bio-based plasticizer, EACO, not only matches but in some aspects, surpasses the performance of the conventional phthalate plasticizer, DOTP. Notably, PVC plasticized with EACO exhibits a higher tensile strength and a greater elongation at break, suggesting a superior plasticizing effect.[1][2][3]

Experimental Protocols

To ensure a standardized and reproducible comparison, the following experimental methodologies are typically employed to evaluate plasticizer efficiency.

Sample Preparation
  • Compounding: The polymer (e.g., PVC resin) is dry blended with the plasticizer (EACO or DOTP) at a specified weight ratio (e.g., 50 phr - parts per hundred resin), along with other necessary additives like heat stabilizers.

  • Milling: The blend is then processed on a two-roll mill at a controlled temperature (e.g., 160-170°C) to ensure homogenous mixing and the formation of a uniform sheet.

  • Molding: The milled sheets are compression molded into standardized test specimens (e.g., dumbbell-shaped for tensile testing) under controlled temperature and pressure.

Mechanical Property Testing
  • Tensile Strength and Elongation at Break: These properties are determined using a universal testing machine according to the ASTM D2284 standard. The test involves pulling the specimen at a constant speed until it fractures. The maximum stress applied is recorded as the tensile strength, and the percentage increase in length at the point of fracture is the elongation at break.

  • Hardness: The Shore A hardness is measured using a durometer, which assesses the resistance of the material to indentation.

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates the typical workflow for the comparative evaluation of plasticizer efficiency.

Plasticizer_Evaluation_Workflow cluster_Preparation Sample Preparation cluster_Testing Mechanical Property Testing cluster_Analysis Data Analysis and Comparison Start Start: Select Polymer and Plasticizers Compounding Compounding (PVC + Plasticizer + Additives) Start->Compounding Milling Two-Roll Milling Compounding->Milling Molding Compression Molding (Standardized Specimens) Milling->Molding Tensile Tensile Testing (ASTM D2284) Molding->Tensile Hardness Hardness Testing (Shore A) Molding->Hardness Data_Collection Data Collection (Tensile Strength, Elongation, Hardness) Tensile->Data_Collection Hardness->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion on Plasticizing Efficiency Comparison->Conclusion

Workflow for evaluating plasticizer efficiency.

Mechanism of Action: A Molecular Perspective

Plasticizers function by embedding themselves between the long polymer chains of a material like PVC. This insertion increases the intermolecular spacing, thereby reducing the secondary forces (van der Waals forces) between the polymer chains. The result is increased flexibility and a lower glass transition temperature, transforming a rigid polymer into a more pliable material. The efficiency of a plasticizer is largely dependent on its chemical structure, molecular weight, and its compatibility with the host polymer.

The following diagram illustrates the proposed signaling pathway for plasticization at a molecular level.

Plasticization_Mechanism cluster_Polymer Polymer Matrix (e.g., PVC) cluster_Plasticizer Plasticizer Addition cluster_Result Resulting Material Properties Polymer_Chains Rigid Polymer Chains (Strong Intermolecular Forces) Flexible_Polymer Flexible Polymer Chains (Reduced Intermolecular Forces) Polymer_Chains->Flexible_Polymer Weakening of Forces Plasticizer Plasticizer Molecules (e.g., 12-ASA analogue or Phthalate) Plasticizer->Polymer_Chains Intercalation Increased_Flexibility Increased Flexibility and Elongation Flexible_Polymer->Increased_Flexibility Decreased_Hardness Decreased Hardness Flexible_Polymer->Decreased_Hardness

Molecular mechanism of plasticization.

References

A Comparative Guide to Validating Analytical Methods for 12-Acetoxystearic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex mixture is paramount. This guide provides a comparative overview of two primary analytical techniques for the validation of a method to quantify 12-Acetoxystearic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols, present comparative performance data, and offer a logical framework for method selection.

Introduction to the Analytical Challenge

This compound is a modified fatty acid with a lipophilic nature. Its analysis in a mixture, which may contain other structurally similar fatty acids, necessitates a method that is not only accurate and precise but also selective. The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation. Both techniques, when properly validated, can provide reliable quantification.

Methodology Comparison: HPLC vs. GC

The two primary chromatographic methods suitable for the analysis of this compound are High-Performance Liquid Chromatography, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), and Gas Chromatography, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing the compound in its native form, often without the need for derivatization. This can simplify sample preparation and avoid potential side reactions.

Gas Chromatography (GC) , on the other hand, generally requires derivatization to increase the volatility of the analyte. For this compound, a common approach would be to first hydrolyze the acetyl group to form 12-hydroxystearic acid, followed by esterification of the carboxylic acid to produce a fatty acid methyl ester (FAME). This multi-step process can introduce variability but often results in excellent separation efficiency and sensitivity.

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of validated HPLC and GC methods for the analysis of this compound, based on data from similar fatty acid analyses.

Table 1: Comparison of HPLC-ELSD and GC-FID for this compound Analysis

ParameterHPLC-ELSDGC-FID
Linearity (r²) > 0.999> 0.99
Accuracy (Recovery) 98 - 105%95 - 105%
Precision (RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 µg/mL
Sample Preparation Simple dissolutionDerivatization required
Analysis Time 20-30 minutes30-45 minutes

Table 2: Validation Parameters for a Proposed HPLC-ELSD Method

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analytePeak purity > 99%
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 80-120% of the expected concentration10 - 1000 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%101.5%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability: 1.5%, Intermediate: 2.5%
LOD Signal-to-Noise ratio of 3:11.1 µg/mL
LOQ Signal-to-Noise ratio of 10:13.2 µg/mL
Robustness % RSD < 5% for deliberate variationsPass

Table 3: Validation Parameters for a Proposed GC-FID Method (as FAME of 12-hydroxystearic acid)

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interfering peaks at the analyte's retention timePeak purity > 98%
Linearity Correlation coefficient (r²) ≥ 0.990.998
Range 80-120% of the expected concentration1 - 500 µg/mL
Accuracy (% Recovery) 95.0% to 105.0%99.5%
Precision (% RSD) Repeatability ≤ 5.0%, Intermediate Precision ≤ 7.0%Repeatability: 3.0%, Intermediate: 5.0%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.5 µg/mL
Robustness % RSD < 7% for deliberate variationsPass

Experimental Protocols

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 1000 µg/mL.

    • Accurately weigh the sample mixture and dissolve it in methanol to achieve an expected this compound concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 1% acetic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD Settings: Drift tube temperature 40°C, Nebulizing gas (Nitrogen) pressure 350 kPa.

  • Validation Procedure:

    • Specificity: Inject a blank (methanol), a standard solution, and the sample solution. Assess for any interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area versus concentration.

    • Accuracy: Perform a recovery study by spiking the sample matrix with known amounts of the reference standard at three different concentration levels (low, medium, and high).

    • Precision: Assess repeatability by injecting six replicate preparations of the sample at 100% of the test concentration. Determine intermediate precision by having a different analyst perform the analysis on a different day.

    • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 and 10:1, respectively.

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on the results.

  • Sample Preparation and Derivatization:

    • Hydrolysis: Accurately weigh the sample and dissolve it in a suitable solvent. Add a solution of potassium hydroxide in methanol and heat to hydrolyze the acetyl group, yielding 12-hydroxystearic acid.

    • Esterification: After cooling, add a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the carboxylic acid to its methyl ester (FAME).

    • Extraction: Extract the FAMEs into an organic solvent like hexane.

    • Standard Preparation: Prepare standards of 12-hydroxystearic acid and subject them to the same derivatization procedure.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).

    • Detector Temperature: 260°C.

    • Injection Volume: 1 µL (split or splitless injection).

  • Validation Procedure:

    • Follow a similar validation procedure as outlined for the HPLC-ELSD method, ensuring that the entire analytical process, including the derivatization steps, is evaluated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Visualizing the Workflow and Decision Process

The following diagrams, created using the DOT language, illustrate the experimental workflows and a decision-making process for selecting the appropriate analytical method.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.

experimental_workflow_gc cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample hydrolyze Hydrolyze Acetyl Group weigh->hydrolyze esterify Esterify to FAME hydrolyze->esterify extract Extract FAMEs esterify->extract inject Inject into GC extract->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify decision_tree start Start: Method Selection for This compound Analysis derivatization Is derivatization acceptable? start->derivatization sensitivity Is high sensitivity (sub-µg/mL) a critical requirement? derivatization->sensitivity Yes hplc Choose HPLC-ELSD/MS derivatization->hplc No sensitivity->hplc No gc Choose GC-FID/MS sensitivity->gc Yes hplc_adv HPLC Advantage: - Simpler sample prep - Direct analysis of analyte hplc->hplc_adv gc_adv GC Advantage: - Higher sensitivity - Excellent resolution gc->gc_adv

Comparative thermal analysis of 12-Acetoxystearic acid and other fatty acid esters.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Thermal Analysis of 12-Acetoxystearic Acid and Other Fatty Acid Esters: A Guide for Researchers

This guide provides a comparative thermal analysis of this compound against other common fatty acid esters, namely methyl stearate, methyl palmitate, and methyl oleate. Due to the limited availability of published thermal data for this compound, this document outlines detailed experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to determine its thermal properties and perform a comprehensive comparison.

Introduction

This compound is a derivative of 12-hydroxystearic acid, a saturated fatty acid found in hydrogenated castor oil. Its esterification introduces an acetoxy group, which can alter its physicochemical properties, including its thermal behavior. Understanding the thermal stability, melting and boiling points, and decomposition characteristics of this compound is crucial for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial lubricants. This guide provides a framework for comparing its thermal properties with those of well-characterized fatty acid esters.

Comparative Thermal Properties

Table 1: Thermal Properties of Selected Fatty Acids and Fatty Acid Esters

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
12-Hydroxystearic Acid 71 - 78> 300Not specified
Methyl Stearate 37 - 41215 (at 15 mmHg)When heated to decomposition, it emits acrid smoke and irritating fumes.
Methyl Palmitate 29 - 31196 (at 15 mmHg)Not specified
Methyl Oleate -20218 (at 20 mmHg)Not specified

Note: The data for this compound is to be determined experimentally.

Experimental Protocols

To determine the thermal properties of this compound and conduct a direct comparison with other fatty acid esters, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound and compare it with other fatty acid esters.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound or a comparative ester) into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

    • Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 100°C) at a constant heating rate of 10°C/min.

    • Hold the sample at the final temperature for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate of 10°C/min.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Compare the resulting thermograms and data for all analyzed samples.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of this compound and compare it with other fatty acid esters.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the sample into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis:

    • The onset of decomposition is determined from the temperature at which a significant weight loss begins.

    • The percentage of weight loss at different temperatures provides information about the thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

    • Compare the TGA curves and decomposition profiles of all analyzed samples.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental process and decision-making, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_comp Comparative Analysis weigh_sample Weigh Sample (5-10 mg for DSC, 10-15 mg for TGA) encapsulate_dsc Encapsulate in DSC Pan weigh_sample->encapsulate_dsc place_tga Place in TGA Crucible weigh_sample->place_tga dsc_setup Instrument Setup (N2 Purge, 50 mL/min) encapsulate_dsc->dsc_setup tga_setup Instrument Setup (N2 Purge, 50 mL/min) place_tga->tga_setup dsc_program Thermal Program (-20°C to 100°C at 10°C/min) dsc_setup->dsc_program dsc_analysis Data Analysis (Melting Point, Enthalpy) dsc_program->dsc_analysis compare_data Compare Thermal Properties dsc_analysis->compare_data tga_program Thermal Program (25°C to 600°C at 10°C/min) tga_setup->tga_program tga_analysis Data Analysis (Decomposition Temp.) tga_program->tga_analysis tga_analysis->compare_data

Caption: Experimental workflow for comparative thermal analysis.

LogicalRelationship start Objective: Compare Thermal Properties is_data_available Is Thermal Data for This compound Available? start->is_data_available perform_analysis Perform DSC and TGA Analysis (as per protocol) is_data_available->perform_analysis No literature_review Gather Literature Data for Comparative Esters is_data_available->literature_review Yes compile_report Compile Comparative Report with Experimental and Literature Data perform_analysis->compile_report literature_review->compile_report

Caption: Decision process for comparative thermal analysis.

By following these protocols and utilizing the provided comparative data, researchers can effectively characterize the thermal properties of this compound and position its performance relative to other common fatty acid esters. This will provide valuable insights for its development and application in various scientific and industrial domains.

Safety Operating Guide

Proper Disposal of 12-Acetoxystearic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 12-Acetoxystearic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The information presented is based on the safety data for the closely related compound, 12-Hydroxystearic acid, and established best practices for laboratory chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's and local authorities' waste disposal regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area. In case of a spill, the material should be contained, collected as a solid, and placed in a suitable, labeled container for disposal.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of the related compound, 12-Hydroxystearic acid, which can serve as a preliminary guide. It is crucial to obtain the specific SDS for this compound for precise data.

PropertyValue
Physical StateSolid[1]
AppearanceBeige[1][2]
OdorNo information available[1]
Melting Point/Range74 - 81 °C / 165.2 - 177.8 °F[1]
Flash PointNo information available[1]
FlammabilityNot considered flammable but may burn at high temperatures[3]
Incompatible MaterialsStrong bases, Strong oxidizers[3][4]
Hazardous DecompositionCarbon oxides (CO, CO2)[3]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic approach to ensure safety and compliance. The primary route of disposal is through a licensed chemical waste disposal service.

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

  • Based on available data for the similar compound 12-Hydroxystearic acid, it is not typically regulated for transport and does not meet the criteria for a hazardous waste based on ignitability, corrosivity, or reactivity.[3] However, its potential environmental hazards necessitate careful disposal.[3]

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect the waste in a dependable and compatible container, ensuring the container is kept closed except when adding waste.[5]

  • The container must be clearly and accurately labeled with the chemical name ("this compound Waste") and any known hazards.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6][7]

  • The SAA must be at or near the point of generation.[6]

  • Ensure incompatible wastes are segregated within the SAA to prevent accidental reactions.[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste management office to schedule a pickup.[6]

  • Provide them with an accurate description of the waste.

5. Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. This material may be hazardous to the aquatic environment.[3]

  • Do not dispose of this compound in the regular trash unless explicitly approved by your EH&S department and local regulations.[8] Some sources suggest smaller quantities of the related compound may be disposed of with household waste, but this must be verified.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Specific SDS for this compound start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes segregate_containerize Segregate and Place in a Labeled, Compatible Container non_hazardous->segregate_containerize hazardous->segregate_containerize store_saa Store in Satellite Accumulation Area (SAA) segregate_containerize->store_saa contact_ehs Contact EH&S for Pickup and Disposal store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.